Product packaging for OSI-027(Cat. No.:CAS No. 936890-98-1)

OSI-027

Cat. No.: B609778
CAS No.: 936890-98-1
M. Wt: 406.4 g/mol
InChI Key: JROFGZPOBKIAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[4-amino-5-(7-methoxy-2-indolylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]-1-cyclohexanecarboxylic acid is a member of indoles.
OSI-027 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N6O3 B609778 OSI-027 CAS No. 936890-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFGZPOBKIAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025951
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936890-98-1
Record name OSI-027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSI-027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSI-027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

OSI-027: A Technical Guide to its Mechanism of Action in the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSI-027 is a potent and selective, ATP-competitive small molecule inhibitor that uniquely targets both mTORC1 and mTORC2 complexes within the PI3K/AKT/mTOR signaling cascade. This dual inhibitory action distinguishes it from earlier allosteric mTOR inhibitors like rapamycin, which primarily affect mTORC1. By blocking both major mTOR complexes, this compound comprehensively abrogates downstream signaling, leading to the inhibition of cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Introduction to the PI3K/AKT/mTOR Pathway and this compound

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular network that governs a multitude of cellular processes, including cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.

  • mTORC1 , which contains the regulatory protein Raptor, is sensitive to nutrients and growth factors and controls protein synthesis and cell growth by phosphorylating substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 , which includes the core component Rictor, is primarily activated by growth factors and is crucial for cell survival and cytoskeletal organization, partly through the phosphorylation and full activation of AKT at serine 473.

This compound was developed as a dual inhibitor of both mTORC1 and mTORC2, offering a more complete blockade of mTOR signaling compared to rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1 and can lead to a feedback activation of AKT.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of downstream signaling pathways.

Inhibition of mTORC1: By inhibiting mTORC1, this compound prevents the phosphorylation of its key substrates, 4E-BP1 and S6K1.[1][2] This leads to a reduction in protein synthesis and cell growth. The hypophosphorylated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.

Inhibition of mTORC2: this compound's inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473 (S473).[1][2] This phosphorylation is critical for the full activation of AKT. By blocking this step, this compound inhibits AKT-mediated signaling pathways that promote cell survival and proliferation. This action is a key differentiator from rapamycin, which does not inhibit mTORC2 and can paradoxically lead to increased AKT phosphorylation at S473 through the disruption of a negative feedback loop.[3]

The following diagram illustrates the central role of this compound in inhibiting the PI3K/AKT/mTOR pathway.

OSI-027_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT p-T308 TSC1_2 TSC1/2 AKT->TSC1_2 Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC2->AKT p-S473 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)Assay ConditionsReference
mTORC122Cell-free assay[1][2]
mTORC265Cell-free assay[1][2]
mTOR4Immunoprecipitated from HeLa cell lysates[3]

Table 2: Kinase Selectivity of this compound

Kinase% Inhibition at 1 µM this compoundReference
PI3Kα< 50%[1][3]
PI3Kβ< 50%[1][3]
PI3Kγ< 50%[1][3]
DNA-PK< 50%[1][3]
101 other kinases< 50%[3]

This compound demonstrates over 100-fold selectivity for mTOR compared to PI3K isoforms and DNA-PK.[1][2]

Table 3: Cellular Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeaturesIC50 for Cell Proliferation (µM)Reference
BT-474BreastPIK3CA mutant0.4[3]
IGR-OV1OvarianPTEN nullNot explicitly stated, but potent inhibition shown[3]
MDA-MB-231BreastKRAS mutant1.8[3]
COLO 205ColonKRAS mutantNot explicitly stated, but potent inhibition shown[3]
GEOColonNot specifiedNot explicitly stated, but potent inhibition shown[3]
U-87 MGGlioblastomaPTEN nullNot explicitly stated, but potent inhibition shown[3]

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

mTOR Kinase Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.

Protocol:

  • Preparation of mTOR Complexes:

    • HeLa cells are lysed in a CHAPS-based buffer (e.g., 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.5 mM orthovanadate, protease inhibitors, and 0.3% CHAPS) to maintain the integrity of the mTOR complexes.[1]

    • mTORC1 and mTORC2 are immunoprecipitated from the cell lysate using antibodies against Raptor and Rictor, respectively, or a general mTOR antibody.[3] The immunoprecipitates are captured on Protein G-coated plates.[1]

  • Kinase Reaction:

    • The immunoprecipitated mTOR complexes are washed and then incubated with this compound at various concentrations.

    • The kinase reaction is initiated by adding a reaction buffer containing ATP and a substrate, such as recombinant 4E-BP1.

  • Detection:

    • The phosphorylation of the substrate is measured using a phospho-specific antibody in an ELISA or by Western blotting.

    • The IC50 value is calculated from the dose-response curve of this compound concentration versus substrate phosphorylation.

mTOR_Kinase_Assay_Workflow start Start cell_lysis HeLa Cell Lysis (CHAPS Buffer) start->cell_lysis ip Immunoprecipitation (anti-mTOR, -Raptor, or -Rictor) cell_lysis->ip incubation Incubate with This compound ip->incubation kinase_reaction Kinase Reaction (ATP + Substrate) incubation->kinase_reaction detection Detection of Substrate Phosphorylation kinase_reaction->detection analysis IC50 Calculation detection->analysis end End analysis->end

Caption: Workflow for the mTOR kinase assay to determine this compound potency.

Western Blot Analysis for Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cells.

Protocol:

  • Cell Culture and Treatment:

    • Cancer cell lines are cultured to sub-confluency and then treated with this compound at various concentrations for a specified duration (e.g., 2 to 24 hours).[3][4]

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[4]

    • Protein concentration is determined using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[3]

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat dry milk in TBS-T) and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins such as AKT (S473, T308), 4E-BP1 (T37/46, S65), S6K1 (T389), and S6 (S235/236).[3]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.[3]

    • Band intensities are quantified to determine the relative levels of protein phosphorylation.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding:

    • Cells are seeded in 96-well plates at an appropriate density.[4]

  • Compound Treatment:

    • After allowing the cells to adhere, they are treated with a range of concentrations of this compound for a period of 72 hours.[4]

  • Viability Measurement:

    • Cell viability is assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo®).[4] The amount of ATP is directly proportional to the number of viable cells.

  • Data Analysis:

    • The luminescence signal is read using a plate reader.

    • The IC50 for cell proliferation is calculated by plotting the percentage of cell viability against the log of the this compound concentration.

In Vivo Antitumor Activity and Pharmacodynamics

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound.

  • Antitumor Efficacy: this compound has shown robust antitumor activity in various human cancer xenograft models, including those with different genetic backgrounds such as PIK3CA mutations and PTEN loss.[3] In some models, this compound demonstrated superior efficacy compared to rapamycin.[2]

  • Pharmacodynamics: Oral administration of this compound to tumor-bearing mice resulted in a dose- and time-dependent inhibition of the phosphorylation of 4E-BP1 and AKT in tumor tissues.[3] This demonstrates that this compound effectively engages its targets in vivo, and the extent of target inhibition correlates with its antitumor activity.

Conclusion

This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2. Its mechanism of action, centered on the comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, provides a strong rationale for its development as an anticancer agent. The ability of this compound to inhibit both mTORC1 and mTORC2, including the rapamycin-insensitive mTORC2-mediated activation of AKT, represents a significant advantage over first-generation mTOR inhibitors. The data presented in this technical guide underscore the robust preclinical profile of this compound and provide a foundation for its continued investigation in clinical settings.

References

OSI-027: A Technical Guide to Dual mTORC1/mTORC2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSI-027 is a potent and selective, orally bioavailable small molecule inhibitor that targets the kinase activity of both mTORC1 and mTORC2 complexes. Unlike rapalogs, which primarily inhibit mTORC1, this compound's dual inhibitory action prevents the feedback activation of Akt, a key survival pathway often upregulated upon mTORC1-selective inhibition. This comprehensive guide details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, providing a technical resource for researchers in oncology and cell signaling.

Introduction to mTOR Signaling and the Rationale for Dual Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR integrates signals from various upstream pathways, including growth factors (e.g., insulin, IGF-1), amino acids, cellular energy status, and oxygen levels.[1][2][4] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[3][5]

  • mTORC1 controls protein synthesis and cell growth by phosphorylating key substrates such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2]

  • mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473 (S473).[1][6]

The frequent activation of the PI3K/Akt/mTOR pathway in human cancers has established mTOR as a validated therapeutic target.[5] However, first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), only allosterically inhibit mTORC1.[5][6] This partial inhibition can lead to a feedback loop that increases Akt signaling, potentially limiting their therapeutic efficacy.[7][8] this compound was developed to overcome this limitation by directly inhibiting the kinase activity of both mTORC1 and mTORC2, offering a more complete blockade of the mTOR pathway.[6]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of mTOR kinase.[9] By targeting the catalytic site of mTOR, it effectively blocks the activity of both mTORC1 and mTORC2.[6][9] This dual inhibition leads to:

  • Inhibition of mTORC1 signaling: this compound prevents the phosphorylation of 4E-BP1 and S6K1, leading to a reduction in protein synthesis and cell growth.[5][6]

  • Inhibition of mTORC2 signaling: this compound blocks the phosphorylation of Akt at S473, a crucial step for its full activation.[5][6] This abrogates the feedback activation of Akt seen with rapalogs.

The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.

mTOR_Pathway mTOR Signaling Pathway and this compound Inhibition GF Growth Factors PI3K PI3K GF->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Quantitative Preclinical Data

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of both mTORC1 and mTORC2 in biochemical and cellular assays.[5][9] It exhibits significant selectivity for mTOR over other related kinases.[5][10]

TargetAssay TypeIC50 (nmol/L)Selectivity vs. PI3Kα, β, γ, DNA-PKReference
mTORC1 Biochemical22>100-fold[5]
mTORC2 Biochemical65>100-fold[5]
p4E-BP1 Cellular (in BT-474 cells)~1000N/A[6][9]
In Vitro Anti-proliferative Activity

This compound effectively inhibits the proliferation of a diverse range of cancer cell lines, including those sensitive and insensitive to rapamycin.[6][11]

Cell LineCancer TypeRapamycin SensitivityThis compound IC50 (µmol/L)Reference
BT-474 BreastSensitive~0.5[6]
MDA-MB-231 BreastInsensitive~2.5[6]
IGR-OV1 OvarianN/A~1.0[6]
In Vivo Antitumor Efficacy

In human tumor xenograft models, orally administered this compound has demonstrated robust, dose-dependent antitumor activity.[5][6]

Xenograft ModelCancer TypeThis compound DoseOutcomeReference
MDA-MB-231 Breast25 or 65 mg/kg, single doseConcentration-dependent inhibition of p4E-BP1 and pAkt[6]
COLO 205 Colon65 mg/kg, once daily for 12 days100% median Tumor Growth Inhibition (TGI) with 37% regression[6]
GEO Colon65 mg/kgSuperior efficacy compared to rapamycin[6][9]

Note: In the COLO 205 model, rapamycin treatment (20 mg/kg i.p., d1-5, d8-12) resulted in 79% median TGI. The difference in efficacy between this compound and rapamycin was statistically significant (P < 0.001).[6]

Key Experimental Protocols

The following are summaries of key methodologies used in the preclinical characterization of this compound, based on published studies.[6][12]

Western Blot Analysis for Phosphoprotein Levels

This protocol is used to assess the inhibition of mTORC1 and mTORC2 downstream targets.

  • Cell Treatment: Cancer cell lines (e.g., BT-474, IGR-OV1, MDA-MB-231) are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 2 hours).

  • Lysate Preparation: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key proteins (e.g., p4E-BP1 (T37/46), pAkt (S473), pS6 (S235/236)).

  • Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and growth of cancer cells.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a dose range of this compound or rapamycin for 72 hours.

  • Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®) which measures ATP levels.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

In Vivo Antitumor Efficacy and Pharmacodynamics

This protocol evaluates the antitumor activity of this compound in a xenograft mouse model.

Xenograft_Workflow In Vivo Xenograft Study Workflow Start Tumor Cell Implantation (e.g., COLO 205 cells s.c. in nude mice) TumorGrowth Tumor Growth to Palpable Size Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Dosing (e.g., this compound 65 mg/kg) Randomization->Dosing Monitoring Tumor Volume and Body Weight Measurement Dosing->Monitoring Throughout Study Endpoint Study Endpoint (e.g., Day 12) Monitoring->Endpoint PD_Analysis Tumor Collection for Pharmacodynamic (PD) Analysis (e.g., Western Blot for pAkt) Endpoint->PD_Analysis

Caption: A typical workflow for a preclinical xenograft study.

  • Animal Model: Female athymic nude mice are used.

  • Tumor Implantation: Human cancer cells (e.g., COLO 205) are injected subcutaneously.

  • Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound, rapamycin).

  • Drug Administration: this compound is administered orally (e.g., by gavage) at the specified dose and schedule.

  • Efficacy Assessment: Tumor volumes and body weights are measured regularly. Tumor growth inhibition (TGI) is calculated at the end of the study.

  • Pharmacodynamic (PD) Analysis: At specified time points after the final dose, tumors are collected, snap-frozen, and processed for Western blot analysis to measure the levels of p4E-BP1 and pAkt.

Clinical Development

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors and lymphomas.[7][8] These studies aimed to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and pharmacodynamics.[7] While dose-dependent inhibition of mTORC1/2 was observed, achieving sustained target modulation in tumor tissue required doses that were not well-tolerated.[7]

Conclusion

This compound is a potent, selective, dual mTORC1/mTORC2 inhibitor that demonstrates significant preclinical antitumor activity. Its mechanism of action, which involves the complete shutdown of mTOR signaling and the prevention of Akt feedback activation, represents a rational therapeutic strategy. The data presented in this guide underscore the importance of dual mTORC1/mTORC2 inhibition and provide a foundational resource for further research and development in this area.

References

The Dual mTORC1/mTORC2 Inhibitor OSI-027: A Technical Guide to its Effects on Autophagy and Apoptosis Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-027 is a potent, orally bioavailable, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 allosterically, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, effectively blocking the activity of both complexes.[4][5] This dual inhibition leads to a distinct and often more potent cellular response compared to mTORC1-selective inhibitors, making this compound a compound of significant interest in cancer research and drug development.[1][6] This technical guide provides an in-depth overview of the effects of this compound on two critical cellular processes: autophagy and apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its frequent dysregulation in cancer makes it a prime therapeutic target.[1][7] mTOR exists in two functionally distinct complexes: mTORC1 and mTORC2. mTORC1 controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), and it is a critical negative regulator of autophagy.[8][9] mTORC2 is a key activator of AKT, phosphorylating it at Serine 473, which is crucial for full AKT activation and subsequent cell survival signaling.[8][10] By inhibiting both arms of the mTOR pathway, this compound can induce both cytostatic and cytotoxic effects in cancer cells.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on cell proliferation and apoptosis in various cancer cell lines.

Parameter Value Assay Condition Reference
mTORC1 Biochemical IC₅₀ 22 nMCell-free assay[1][2]
mTORC2 Biochemical IC₅₀ 65 nMCell-free assay[1][2]
mTOR Kinase IC₅₀ 4 nMHeLa cell lysate immunoprecipitation assay[10][]
Selectivity vs. PI3Kα,β,γ >100-foldBiochemical assays[1][6]

Table 1: Biochemical Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound against mTORC1, mTORC2, and the overall mTOR kinase, as well as its selectivity over related PI3K isoforms.

Cell Line Cancer Type Rapamycin Sensitivity This compound IC₅₀ (µM) Reference
BT-474Breast CancerSensitive0.4[10][12]
IGR-OV1Ovarian Cancer--[10]
MDA-MB-231Breast CancerInsensitive-[10]
T-ALL Cell LinesT-cell Acute Lymphoblastic Leukemia-0.6 - 1.3 (at 48h)[4]
Various LinesVariousInsensitive0.4 - 4.5[6]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table shows the IC₅₀ values of this compound for cell proliferation inhibition in a range of cancer cell lines, including those sensitive and insensitive to rapamycin.

Cell Line Cancer Type Assay Observation Reference
IGR-OV1Ovarian CancerCaspase-3/7 ActivityConcentration-dependent increase[10]
BT-474Breast CancerCaspase-3/7 ActivityConcentration-dependent increase[10]
IGR-OV1Ovarian CancerSub-G1 FractionSignificant increase (40% at 20 µM)[10]
PANC-1Pancreatic CancerTUNEL AssayDose-dependent increase in TUNEL-positive cells[13]
MIA PaCa-2Pancreatic CancerTUNEL AssayDose-dependent increase in TUNEL-positive cells[13]
PANC-1Pancreatic CancerCaspase-3 ActivityIncreased activity[13]
Jeko, MinoLymphoid MalignanciesAnnexin V/PI StainingIncreased apoptosis[8]
Jeko, Mino, MCL samplesLymphoid MalignanciesPARP CleavageIncreased cleavage[8]

Table 3: Pro-apoptotic Effects of this compound. This table summarizes the induction of apoptosis by this compound in various cancer cell lines, as measured by different apoptosis assays.

Signaling Pathways Affected by this compound

Autophagy Signaling

This compound induces autophagy by inhibiting mTORC1, which is a key negative regulator of this process.[5][9] Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex (ULK1/Atg13/FIP200), thereby preventing the initiation of autophagy. Inhibition of mTORC1 by this compound relieves this inhibition, leading to the activation of the ULK1 complex and the subsequent cascade of events that result in the formation of the autophagosome.[9] This includes the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagy activation.[9]

OSI027_Autophagy_Signaling OSI027 This compound mTORC1 mTORC1 OSI027->mTORC1 ULK1 ULK1 (p-Ser757) mTORC1->ULK1 Inhibits (Phosphorylation) ULK1_active Active ULK1 LC3 LC3-I -> LC3-II ULK1_active->LC3 Promotes Autophagy Autophagy LC3->Autophagy

Caption: this compound induces autophagy via mTORC1 inhibition.

Apoptosis Signaling

The induction of apoptosis by this compound is a consequence of its dual inhibition of mTORC1 and mTORC2.[8] Inhibition of mTORC2 leads to decreased phosphorylation and activation of AKT at Serine 473.[8] Reduced AKT activity results in the dephosphorylation and activation of pro-apoptotic proteins such as the FoxO family of transcription factors, which can upregulate pro-apoptotic BH3-only proteins like PUMA and Bim.[8] This shifts the balance of Bcl-2 family proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-3 and PARP cleavage.[8][13]

OSI027_Apoptosis_Signaling OSI027 This compound mTORC1 mTORC1 OSI027->mTORC1 Inhibits mTORC2 mTORC2 OSI027->mTORC2 AKT AKT (p-Ser473) mTORC2->AKT Activates PUMA_Bim PUMA, Bim (Upregulation) AKT->PUMA_Bim Inhibits Caspase3 Caspase-3 Activation PUMA_Bim->Caspase3 Promotes PARP PARP Cleavage Caspase3->PARP Leads to Apoptosis Apoptosis PARP->Apoptosis Induces

Caption: this compound induces apoptosis via mTORC1/2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

WB_Workflow start Start: Seed and Treat Cells step1 Cell Lysis (RIPA buffer with inhibitors) start->step1 step2 Protein Quantification (e.g., BCA assay) step1->step2 step3 SDS-PAGE (Separate proteins by size) step2->step3 step4 Protein Transfer (to PVDF or nitrocellulose membrane) step3->step4 step5 Blocking (e.g., 5% non-fat milk or BSA) step4->step5 step6 Primary Antibody Incubation (e.g., p-AKT, p-S6K, LC3B, Cleaved Caspase-3) step5->step6 step7 Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 Detection (Chemiluminescence) step7->step8 end End: Data Analysis step8->end

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 24, or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), phospho-S6K1 (Thr389), LC3B, cleaved caspase-3, and total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or control for a specified duration (e.g., 48 hours).

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well. This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage and the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold induction of caspase activity by normalizing the signal from treated cells to that of vehicle-treated controls.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in culture with this compound or control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound represents a significant advancement over first-generation mTOR inhibitors due to its dual targeting of mTORC1 and mTORC2. Its ability to potently inhibit both complexes leads to the induction of both autophagy and apoptosis in a variety of cancer models. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and the intricate signaling networks it modulates. A thorough understanding of its mechanism of action is critical for its rational application in preclinical studies and for the design of effective combination therapies in clinical settings.

References

OSI-027: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] As a critical node in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, mTOR represents a key therapeutic target.[1][2][4] This technical guide provides an in-depth analysis of the selectivity profile of this compound against a broad range of kinases, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound demonstrates potent inhibition of both mTORC1 and mTORC2, with a high degree of selectivity against other related kinases, particularly within the PI3K family.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases.

Kinase TargetIC50 (nM)Assay TypeSource
mTORC122Biochemical[2][3]
mTORC265Biochemical[2][3]
mTOR (from HeLa cell lysate)4Biochemical[1][5]
PI3Kα>100-fold less potent than mTORBiochemical[1][2]
PI3Kβ>100-fold less potent than mTORBiochemical[1][2]
PI3Kγ>100-fold less potent than mTORBiochemical[2][3]
DNA-PK>100-fold less potent than mTORBiochemical[1][2]

Furthermore, to assess its broader kinome selectivity, this compound was screened against a panel of 101 kinases at a concentration of 1 µM, where it did not inhibit any kinase by more than 50%.[1][6] An additional screen against 37 kinases at a concentration of 100 µM ATP also showed no significant inhibition.[1][6]

Signaling Pathway Context

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P (T308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P (S473) S6K1 S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Growth Cell Growth & Proliferation S6K1->Growth eIF4E eIF4E _4EBP1->eIF4E eIF4E->Growth OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on mTORC1 and mTORC2.

Experimental Protocols

The determination of this compound's kinase selectivity involved several key experimental procedures. Below are detailed methodologies for the biochemical assays used to ascertain its potency and selectivity.

mTOR Kinase Activity Assay (Immunoprecipitation-based)

This assay measures the inhibition of mTOR kinase activity using native mTOR complexes immunoprecipitated from cell lysates.

1. Cell Lysate Preparation:

  • HeLa cells are cultured and harvested.
  • Cells are lysed in a buffer containing 50 mM HEPES (pH 7.5) and 150 mM NaCl.[3]
  • The lysate is cleared by centrifugation at 13,000 x g for 10 minutes to remove cellular debris.[3]

2. Immunoprecipitation of mTOR Complexes:

  • Protein G-coated 384-well plates are incubated with an anti-mTOR antibody (0.25 µg per well) in buffer for 1 hour at 4°C.[3]
  • 40 µg of the cleared HeLa cell lysate is added to each well and incubated overnight at 4°C to allow the antibody to capture mTOR complexes.[3]
  • To assess mTORC1 and mTORC2 activity specifically, immunoprecipitation can be performed with anti-Raptor or anti-Rictor antibodies, respectively.[1]
  • Plates are washed three times with lysis buffer and twice with an immunoprecipitation wash buffer.[3]

3. Kinase Reaction and Inhibition:

  • This compound, dissolved in DMSO, is added to the wells at various concentrations. Control wells receive DMSO only.[3]
  • The kinase reaction is initiated by adding a reaction mixture containing 150 ng of His-tagged 4E-BP1 as a substrate and 100 µM ATP in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 4 mM MnCl2, 10 mM β-mercaptoethanol, and 200 µM vanadate).[3]
  • The reaction is incubated for 30 minutes at room temperature.[3]

4. Detection of Substrate Phosphorylation:

  • The reaction is stopped, and the mixture is transferred to a Ni-chelate coated plate to capture the His-tagged 4E-BP1 substrate.[3]
  • Phosphorylation of 4E-BP1 is detected using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).[3]
  • A secondary HRP-conjugated antibody is then added, followed by a chemiluminescent substrate to generate a signal proportional to the kinase activity.[3]
  • The IC50 values are calculated from the dose-response curves.

The following diagram illustrates the workflow for the immunoprecipitation-based mTOR kinase assay.

Start Start Lysate Prepare HeLa Cell Lysate Start->Lysate IP Immunoprecipitate mTOR Complexes Lysate->IP AddInhibitor Add this compound (or DMSO) IP->AddInhibitor KinaseReaction Initiate Kinase Reaction (ATP + Substrate) AddInhibitor->KinaseReaction Detection Detect Substrate Phosphorylation (ELISA) KinaseReaction->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for the immunoprecipitation-based mTOR kinase activity and inhibition assay.

Broad Kinase Panel Screening

To determine the broader selectivity of this compound, high-throughput kinase profiling assays were employed.

  • Caliper Kinase Profiling Assays: this compound was tested at a concentration of 1 µM against a panel of 101 kinases.[1][6] These assays typically utilize a microfluidic mobility-shift format to separate phosphorylated and non-phosphorylated substrates.

  • Invitrogen Kinase Profiling: Further selectivity was assessed against a panel of 37 kinases at an ATP concentration of 100 µM.[1][6]

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a potent and highly selective dual inhibitor of mTORC1 and mTORC2. Its selectivity profile, characterized by potent inhibition of its primary targets and minimal off-target activity against a wide array of other kinases, underscores its potential as a precisely targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in further preclinical and clinical research.

References

The Role of OSI-027 in Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3][4][5][6] As a central regulator of cell growth, proliferation, and survival, mTOR is a validated target in oncology.[2][3][5] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound's dual inhibitory action prevents the feedback activation of AKT, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[2][3][7] This comprehensive inhibition ultimately impacts cell cycle progression, predominantly inducing a G0/G1 phase arrest in cancer cells.[7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to this compound and the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[2][5][9] These complexes act as master regulators of cellular processes, integrating signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and cell proliferation.[10][11][12][13] The PI3K/AKT/mTOR pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[2][5]

This compound is an ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2.[4][7] Its chemical name is 4,5,7-trisubstituted imidazo[5,1-f]triazine.[1] By inhibiting both complexes, this compound overcomes a key limitation of first-generation mTOR inhibitors like rapamycin, which only allosterically inhibit mTORC1 and can lead to a feedback activation of AKT via mTORC2.[2][7]

Mechanism of Action: How this compound Induces Cell Cycle Arrest

This compound exerts its effect on cell cycle progression primarily by inducing a G0/G1 phase arrest.[7][8] This is achieved through the inhibition of key downstream effectors of both mTORC1 and mTORC2 that are critical for the G1 to S phase transition.

Inhibition of mTORC1 Signaling

mTORC1 promotes cell growth and proliferation by phosphorylating and activating S6 kinase 1 (S6K1) and inhibiting the translation repressor 4E-binding protein 1 (4E-BP1).[10] The phosphorylation of 4E-BP1 releases it from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the translation of mRNAs encoding proteins essential for cell cycle progression, such as cyclin D1.[14][15][16][17]

By inhibiting mTORC1, this compound prevents the phosphorylation of S6K1 and 4E-BP1.[2][5] This leads to reduced protein synthesis, including a decrease in the levels of cyclin D1.[14] Cyclin D1 is a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive cells through the G1 phase of the cell cycle.[14][18][19][20] Reduced levels of cyclin D1 result in decreased CDK4/6 activity, leading to the accumulation of hypophosphorylated retinoblastoma (Rb) protein, which in turn sequesters the E2F transcription factor and prevents the expression of genes required for S-phase entry.

Inhibition of mTORC2 Signaling

mTORC2 is a key regulator of cell survival and proliferation through its phosphorylation and activation of AKT at serine 473.[2][5][7] Activated AKT has numerous downstream targets that promote cell cycle progression. This compound's inhibition of mTORC2 prevents this critical activating phosphorylation of AKT.[2][5][7] This disruption of mTORC2-AKT signaling contributes to the overall anti-proliferative effect and reinforces the G1 arrest.

Quantitative Data on this compound's Effects

The anti-proliferative and cell cycle arrest effects of this compound have been quantified in numerous cancer cell lines.

Anti-proliferative Activity

This compound has demonstrated potent inhibition of cell proliferation across a wide range of cancer cell lines, including those sensitive and insensitive to rapamycin.

Cell LineCancer TypeProliferation IC50 (µM)
BT-474Breast CancerNot explicitly stated, but sensitive
IGR-OV1Ovarian CancerNot explicitly stated, but sensitive
MDA-MB-231Breast CancerNot explicitly stated, but sensitive
U937Acute Myeloid LeukemiaNot explicitly stated
KG-1Acute Myeloid LeukemiaNot explicitly stated
KBM-3BAcute Myeloid LeukemiaNot explicitly stated
ML-1Acute Myeloid LeukemiaNot explicitly stated
HL-60Acute Myeloid LeukemiaNot explicitly stated
MEG-01Acute Myeloid LeukemiaNot explicitly stated
SQ20BHead and Neck Cancer1.3
Caki1Kidney Cancer1.9
SKHEP1Liver Cancer3.2
T-ALL cell linesT-cell Acute Lymphoblastic Leukemia0.6 - 1.3 (at 48h)
SNU-449Hepatocellular Carcinoma~1-8 (range for various HCC lines)

Data compiled from multiple sources.[1][2][4][7][8]

Cell Cycle Arrest

Treatment with this compound leads to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle.

Cell LineTreatment% of Cells in G0/G1 Phase
SNU-449DMSO (Control)67.29%
SNU-449This compound (Dose-dependent)up to 89.31%

Data from a study on hepatocellular carcinoma cells.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on the cell cycle are provided below.

OSI027_mTOR_Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 OSI027 This compound OSI027->mTORC2 OSI027->mTORC1 Translation Protein Synthesis (e.g., Cyclin D1) S6K1->Translation eIF4E eIF4E FourEBP1->eIF4E eIF4E->Translation CellCycle G1-S Phase Progression Translation->CellCycle

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling to halt cell cycle progression.

CellCycleAnalysis_Workflow CellCulture 1. Cancer Cell Culture Treatment 2. Treat with this compound (or DMSO control) CellCulture->Treatment Harvest 3. Harvest and Wash Cells Treatment->Harvest Fixation 4. Fix with 70% Cold Ethanol Harvest->Fixation Staining 5. Stain with Propidium Iodide and RNase A Fixation->Staining FlowCytometry 6. Analyze by Flow Cytometry Staining->FlowCytometry DataAnalysis 7. Quantify Cell Cycle Phases (G0/G1, S, G2/M) FlowCytometry->DataAnalysis

Caption: Experimental workflow for analyzing cell cycle distribution after this compound treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • This compound (and vehicle control, e.g., DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the IC50 values by plotting the dose-response curves.[2][4]

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell lines treated with this compound or vehicle control

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells on ice for at least 2 hours or at -20°C overnight.[21]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.[21]

  • Incubate in the dark at room temperature for 30 minutes or overnight at 4°C.[21]

  • Acquire data on a flow cytometer, ensuring to collect a sufficient number of events.

  • Analyze the data using appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound's dual inhibition of mTORC1 and mTORC2 provides a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, leading to a potent anti-proliferative effect in a broad range of cancer cell lines. A key mechanism underlying this effect is the induction of cell cycle arrest, predominantly in the G0/G1 phase. This is achieved by disrupting the signaling cascades that control the synthesis of essential cell cycle proteins like cyclin D1. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate and leverage the cell cycle-modulating properties of this compound in preclinical and clinical settings.

References

Investigating the Downstream Targets of OSI-027: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-027 is a potent and selective, orally bioavailable dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Unlike rapamycin and its analogs, which primarily act as allosteric inhibitors of mTORC1, this compound is an ATP-competitive inhibitor of the mTOR kinase domain, leading to a more comprehensive blockade of mTOR signaling.[4][5] This guide provides a detailed overview of the downstream targets of this compound, presenting quantitative data on its effects, outlining key experimental protocols for target validation, and visualizing the associated signaling pathways.

Introduction to this compound and the mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in human cancers.[1][2][3] mTOR, a serine/threonine protein kinase, functions as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1][2][3][6]

  • mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[7]

  • mTORC2 consists of mTOR, Rictor, GβL, Sin1, and PRR5/Protor-1. It is a key regulator of cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of AKT.[7]

This compound's ability to inhibit both mTORC1 and mTORC2 offers a therapeutic advantage over first-generation mTOR inhibitors (rapalogs) by preventing the feedback activation of AKT that can occur with mTORC1-selective inhibition.[3]

Primary Downstream Targets of this compound

This compound exerts its cellular effects by inhibiting the phosphorylation of key downstream substrates of both mTORC1 and mTORC2.

mTORC1 Downstream Targets

The primary and best-characterized downstream effectors of mTORC1 that are inhibited by this compound are:

  • Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the cap-binding protein eIF4E, thereby suppressing cap-dependent mRNA translation.[8][9] mTORC1 phosphorylation of 4E-BP1 causes its dissociation from eIF4E, permitting translation to proceed. This compound treatment leads to a dose-dependent decrease in the phosphorylation of 4E-BP1 at key residues such as Thr37/46.[1][10]

  • Ribosomal Protein S6 Kinase 1 (S6K1): S6K1 is another crucial substrate of mTORC1 that, upon activation, phosphorylates several targets, including the ribosomal protein S6 (S6), to promote protein synthesis and cell growth.[8] this compound effectively inhibits the phosphorylation of S6K1 at residues like Thr389.[3]

mTORC2 Downstream Targets

The principal downstream target of mTORC2 affected by this compound is:

  • AKT (Protein Kinase B): mTORC2 is the primary kinase responsible for phosphorylating AKT at Ser473, a critical step for its full activation.[10] Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and regulates cell growth and proliferation. This compound treatment results in a significant reduction in AKT phosphorylation at Ser473.[1][2][3]

Quantitative Analysis of this compound's Effects

The inhibitory activity of this compound has been quantified in various preclinical models.

Parameter Value Assay Type Reference
mTORC1 IC50 22 nMCell-free biochemical assay[1][2][11][12]
mTORC2 IC50 65 nMCell-free biochemical assay[1][2][11][12]

IC50: Half-maximal inhibitory concentration

Cell Line Downstream Target Effect Concentration Reference
BT-474 (Breast Cancer) p-AKT (S473)Dose-dependent inhibitionIC50 ~0.4 µM[3]
IGF-1 stimulated MDA-MB-231 (Breast Cancer) p-AKT (S473)InhibitionNot specified[3]
Various Cancer Cell Lines p-4E-BP1 (T37/46)Inhibition20 µM[3]
Various Cancer Cell Lines p-AKT (S473)Inhibition20 µM[3]
Jeko (Lymphoma Xenograft) p-4E-BP1, p-S6, p-AKT (S473)Profound inhibitionNot specified[10]

Cellular Consequences of this compound Treatment

The inhibition of these downstream targets by this compound leads to several key cellular outcomes:

  • Inhibition of Protein Synthesis: By blocking the 4E-BP1 and S6K1 pathways, this compound leads to a potent suppression of protein synthesis, which is more pronounced than that observed with rapamycin.[1]

  • Induction of Apoptosis: Through the inhibition of the pro-survival AKT signaling pathway, this compound can induce programmed cell death in cancer cells, particularly those with activated PI3K/AKT signaling.[1][2][4]

  • Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Inhibition of mTORC1 by this compound can induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles depending on the cellular context.[4][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the downstream targets of this compound.

Western Blot Analysis of Protein Phosphorylation

This is the most common method to assess the activity of the mTOR pathway.

Objective: To determine the phosphorylation status of mTORC1 and mTORC2 downstream targets (e.g., p-4E-BP1, p-S6K1, p-AKT) in response to this compound treatment.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of 4E-BP1, S6K1, AKT, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 2, 8, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT S473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth and viability of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, etc.) using a plate reader.

  • Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 value.

Visualizing the Signaling Pathways and Workflows

This compound Mechanism of Action

OSI027_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/2 AKT->TSC Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT pS473 Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.

Experimental Workflow for Target Validation

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) treatment->proliferation apoptosis Apoptosis Assay (e.g., Caspase-Glo) treatment->apoptosis autophagy Autophagy Assay (e.g., LC3-II conversion) treatment->autophagy western Western Blot Analysis (p-4E-BP1, p-S6K1, p-AKT) lysis->western analysis Data Analysis: Quantification & IC50 Determination western->analysis proliferation->analysis apoptosis->analysis autophagy->analysis conclusion Conclusion: Validation of Downstream Target Inhibition & Cellular Effects analysis->conclusion

Caption: Workflow for validating the downstream effects of this compound on cancer cells.

Conclusion

This compound is a potent dual mTORC1 and mTORC2 inhibitor that effectively blocks the phosphorylation of key downstream targets, including 4E-BP1, S6K1, and AKT. This comprehensive inhibition of the mTOR pathway leads to significant anti-proliferative and pro-apoptotic effects in a variety of cancer models. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating the mechanism of action of this compound and other mTOR inhibitors. The continued exploration of the downstream effects of dual mTORC1/mTORC2 inhibitors is crucial for the development of more effective cancer therapies.

References

OSI-027: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor for Probing mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that integrates a wide array of cellular signals to regulate fundamental processes such as cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various human diseases, most notably in cancer, making it a prime target for therapeutic intervention.[1][2] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream effectors and cellular functions.[1][2] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit mTORC2. This limitation can lead to feedback activation of pro-survival signaling through Akt. OSI-027 is a potent, orally bioavailable, ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby effectively inhibiting both mTORC1 and mTORC2.[1][3][4][5] This dual inhibitory action makes this compound a valuable chemical probe for elucidating the comprehensive roles of mTOR signaling and a promising candidate for anticancer drug development. This technical guide provides a detailed overview of this compound, including its mechanism of action, biochemical and cellular activity, and protocols for its use in key experimental assays.

Introduction to this compound

This compound, also known as ASP4786, CERC-006, or AEVI-006, is a selective and potent dual inhibitor of mTORC1 and mTORC2.[6] Its chemical name is trans-4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1][3][7]triazin-7-yl]-cyclohexanecarboxylic acid.[5][8] Unlike rapamycin and its analogs, which are allosteric inhibitors of mTORC1, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[6][9] This dual inhibition profile allows for a more complete blockade of the mTOR signaling pathway, overcoming some of the limitations of rapalogs, such as the feedback activation of Akt.

Mechanism of Action

This compound binds to the ATP-binding site in the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates. By inhibiting mTORC1, this compound blocks the phosphorylation of key effectors such as 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (S6K1), leading to the suppression of protein synthesis and cell growth.[1][9] Concurrently, by inhibiting mTORC2, this compound prevents the phosphorylation of Akt at Serine 473, which is crucial for its full activation.[1][10] This inhibition of Akt, a central node in cell survival signaling, contributes to the pro-apoptotic effects of this compound.

cluster_upstream Upstream Signals cluster_mTORC This compound Target cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (Raptor) Growth Factors->mTORC1 mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Akt_S473 Akt (S473) mTORC2->Akt_S473 This compound This compound This compound->mTORC1 This compound->mTORC2 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth S6K1->Cell Growth Cell Survival Cell Survival Akt_S473->Cell Survival

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of both mTORC1 and mTORC2. Its selectivity for mTOR over other related kinases, such as the class I phosphoinositide 3-kinases (PI3Ks), is a key feature that makes it a precise chemical probe.

TargetIC50 (nM)Assay TypeReference
mTORC122Cell-free[1][6]
mTORC265Cell-free[1][6]
mTOR4Immunoprecipitation[3]
PI3Kα>100-fold selectivity for mTORBiochemical[1]
PI3Kβ>100-fold selectivity for mTORBiochemical[1]
PI3Kγ>100-fold selectivity for mTORBiochemical[1]
DNA-PK>100-fold selectivity for mTORBiochemical[1]
Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

Cell LineIC50 (µM) for Proliferation InhibitionCancer TypeReference
Rapamycin-sensitive0.4 - 4.5Various[9]
Rapamycin-insensitive0.4 - 4.5Various[9]
In Vivo ModelTreatmentOutcomeReference
SKOV-3 Ovarian Xenograft50 mg/kg, once daily for 14 days100% median tumor growth inhibition (TGI) with 15% regression[3]
GEO Colon Xenograft65 mg/kg, once daily for 14 days95% median TGI[3]
COLO 205 Colon XenograftThis compound vs. RapamycinThis compound showed superior efficacy[1][3]

Detailed Experimental Protocols

Western Blot Analysis for mTOR Signaling

This protocol is designed to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Materials:

  • Cell Lines: Cancer cell lines of interest (e.g., BT-474, IGR-OV1, MDA-MB-231).[3]

  • This compound: Dissolved in DMSO at a stock concentration of 10 mM.[3]

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[11]

  • Primary Antibodies (1:1000 dilution in 3% BSA): [3]

    • Phospho-4E-BP1 (T37/46)

    • 4E-BP1

    • Phospho-Akt (S473)

    • Akt

    • Phospho-S6K1 (T389)

    • S6K1

    • GAPDH or β-actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a nitrocellulose or PVDF membrane.[3]

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

cluster_workflow Western Blot Workflow A Cell Seeding & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Membrane Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Caption: Experimental workflow for Western blot analysis.
Cell Proliferation Assay

This assay measures the effect of this compound on cell viability and proliferation.

Materials:

  • Cell Lines: Cancer cell lines of interest.

  • This compound: Diluted in culture medium to desired concentrations.

  • 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega). [3]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[3]

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[3]

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nu/nu).

  • Cancer cell line for implantation.

  • This compound: Formulated for oral gavage (e.g., in 20% Trappsol).[3]

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound or vehicle control orally at the desired dose and schedule (e.g., daily).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.

cluster_workflow In Vivo Xenograft Workflow A Tumor Cell Implantation B Tumor Growth & Animal Randomization A->B C This compound or Vehicle Administration B->C D Tumor Volume Measurement C->D Repeated E Data Analysis (TGI) D->E

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a powerful and selective chemical probe for investigating the complex roles of mTOR signaling. Its ability to inhibit both mTORC1 and mTORC2 provides a significant advantage over rapalogs for a more complete and nuanced understanding of the mTOR pathway. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, contributing to the advancement of our knowledge in mTOR biology and the development of novel therapeutic strategies. The potent anti-tumor activity of this compound in preclinical models underscores its potential as a next-generation mTOR-targeted therapy.[1][3]

References

OSI-027: A Dual mTORC1/mTORC2 Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSI-027, a potent and selective dual inhibitor of mTORC1 and mTORC2, has demonstrated significant anti-tumor activity in a range of preclinical models.[1][2] Beyond its direct effects on cancer cell proliferation and survival, emerging evidence highlights the critical role of the mTOR signaling pathway in modulating the complex cellular and non-cellular components of the tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on the TME, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to support further research and drug development efforts.

Introduction: The Central Role of mTOR in the Tumor Microenvironment

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[2] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1] The TME, a complex ecosystem of cancer cells, immune cells, fibroblasts, endothelial cells, and the extracellular matrix (ECM), is profoundly influenced by mTOR signaling.[3] This pathway governs the function and differentiation of various immune cell populations, promotes angiogenesis, and influences the activity of cancer-associated fibroblasts (CAFs).[3][4]

This compound distinguishes itself from earlier mTOR inhibitors like rapamycin by targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[2] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, overcoming some of the resistance mechanisms associated with mTORC1-specific inhibitors.[2] This guide will explore the multifaceted effects of this compound on the key components of the TME.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound is an orally bioavailable small molecule that competitively inhibits the kinase activity of both mTORC1 and mTORC2.[5] This leads to the downstream inhibition of key effector molecules involved in protein synthesis, cell growth, and survival.

mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of its primary substrates, the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] The dephosphorylation of 4E-BP1 leads to the suppression of cap-dependent mRNA translation, a critical step in the synthesis of proteins required for cell growth and proliferation.[6]

mTORC2 Inhibition: this compound's inhibition of mTORC2 primarily affects the phosphorylation of Akt at serine 473 (S473), a key event for its full activation.[2] Activated Akt is a central node in signaling pathways that promote cell survival, proliferation, and metabolism. By blocking this activation, this compound can induce apoptosis in cancer cells.[2]

dot

cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT (S473) AKT (pS473) mTORC2->AKT (S473) Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Cell Survival Cell Survival AKT (S473)->Cell Survival OSI027 This compound OSI027->mTORC1 OSI027->mTORC2 caption This compound Signaling Pathway

Caption: this compound dually inhibits mTORC1 and mTORC2 signaling pathways.

Quantitative Analysis of this compound's Anti-Tumor Activity

Preclinical studies have provided quantitative data on the efficacy of this compound in various cancer models.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JekoMantle Cell Lymphoma<0.5[6]
MinoMantle Cell Lymphoma<0.5[6]
JurkatT-cell ALL1.0[6]
CEMT-cell ALL0.6 - 1.3 (48h)[7]
PANC-1Pancreatic CancerDose-dependent inhibition[8]
MIA PaCa-2Pancreatic CancerDose-dependent inhibition[8]
HCT-116Colon CancerMore effective than rapamycin[9]
BT-474Breast CancerPotent inhibition[2]
IGR-OV1Ovarian CancerPotent inhibition[2]
MDA-MB-231Breast CancerPotent inhibition[2]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosingTumor Growth Inhibition (%)Regression (%)Reference
COLO 205ColonOral, dailySuperior to rapamycin-[2]
GEOColonOral, dailySuperior to rapamycin-[2]
PANC-1PancreaticIntraperitonealSignificant-[8]
JekoMantle Cell Lymphoma-Regressions observed-[6]

Modulation of the Tumor Immune Microenvironment

The mTOR pathway is a critical regulator of immune cell differentiation and function. By inhibiting mTOR, this compound has the potential to remodel the tumor immune landscape, shifting it from an immunosuppressive to an anti-tumor state.

T Lymphocytes

mTOR signaling plays a dual role in T cell biology. While mTORC1 is important for the differentiation of effector T cells (Th1 and Th17), its sustained activation can lead to T cell exhaustion. Conversely, inhibition of mTOR can promote the development of memory T cells and regulatory T cells (Tregs). The dual inhibition of mTORC1 and mTORC2 by this compound may therefore have complex effects on T cell populations within the TME. While direct quantitative data for this compound's effect on tumor-infiltrating lymphocytes is limited, studies on dual mTOR inhibitors suggest a potential to enhance anti-tumor T cell responses by preventing exhaustion and promoting a memory phenotype.

Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and can exist in two main polarized states: the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype. mTOR signaling is implicated in macrophage polarization, with mTORC1 activation promoting M1 and mTORC2 signaling contributing to M2 polarization. By inhibiting both complexes, this compound could potentially skew the TAM balance towards an M1 phenotype, thereby enhancing anti-tumor immunity.

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. High levels of MDSCs in the TME are associated with poor prognosis and resistance to immunotherapy. The expansion and suppressive activity of MDSCs are dependent on mTOR signaling. Inhibition of mTOR by this compound may therefore reduce the number and function of MDSCs, alleviating their immunosuppressive effects.

dot

cluster_TME Tumor Microenvironment cluster_effects Modulatory Effects TCell T Cell TCell_Effect ↓Exhaustion ↑Memory Formation TCell->TCell_Effect Macrophage Macrophage Macrophage_Effect M2 → M1 Polarization Macrophage->Macrophage_Effect MDSC MDSC MDSC_Effect ↓Suppressive Function MDSC->MDSC_Effect CAF CAF CAF_Effect ↓Activation CAF->CAF_Effect Endothelial Endothelial Cell Angiogenesis_Effect ↓Angiogenesis Endothelial->Angiogenesis_Effect OSI027 This compound OSI027->TCell OSI027->Macrophage OSI027->MDSC OSI027->CAF OSI027->Endothelial caption This compound's Impact on TME

Caption: this compound modulates various cellular components of the TME.

Impact on Angiogenesis and the Tumor Stroma

Angiogenesis

Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. The PI3K/AKT/mTOR pathway is a key driver of angiogenesis, partly through the regulation of vascular endothelial growth factor (VEGF) production. Studies have shown that dual mTORC1/mTORC2 inhibitors, including this compound, can reduce VEGF production and inhibit angiogenesis.[10]

Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and play a crucial role in tumor progression by secreting growth factors, cytokines, and extracellular matrix (ECM) components. The activation of CAFs is influenced by the mTOR pathway. By inhibiting mTOR, this compound may be able to reduce CAF activation and their pro-tumoral functions.

Extracellular Matrix (ECM) Remodeling

The ECM provides structural support to the tumor and also influences cancer cell behavior. CAFs are the primary producers of ECM proteins like collagen. The dense and stiff ECM of tumors can act as a barrier to drug delivery and immune cell infiltration. By modulating CAF activity, this compound could indirectly affect ECM deposition and remodeling, potentially leading to a more permissive TME for anti-cancer therapies.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Cell-Based Assays
  • Cell Proliferation Assay (e.g., CellTiter-Glo®):

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat cells with a dose range of this compound or vehicle control (DMSO) for 72 hours.

    • Add CellTiter-Glo® reagent to each well and measure luminescence to determine cell viability.

    • Calculate IC50 values using appropriate software.[11]

  • Western Blot Analysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-4E-BP1, p-AKT (S473), total 4E-BP1, total AKT, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.[2]

In Vivo Xenograft Studies
  • Tumor Implantation and Drug Administration:

    • Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule. Administer vehicle to the control group.[2]

  • Tumor Growth Measurement and Analysis:

    • Measure tumor dimensions with calipers at regular intervals.

    • Calculate tumor volume using the formula: (length x width²) / 2.

    • At the end of the study, calculate tumor growth inhibition (TGI) and any tumor regressions.[11]

Analysis of the Tumor Microenvironment
  • Immunohistochemistry (IHC):

    • Harvest tumors from treated and control animals and fix in formalin.

    • Embed tumors in paraffin and section.

    • Perform antigen retrieval and block non-specific binding.

    • Incubate sections with primary antibodies against markers for immune cells (e.g., CD3 for T cells, F4/80 for macrophages), CAFs (e.g., α-SMA), or ECM components (e.g., collagen I).

    • Incubate with appropriate secondary antibodies and use a detection system to visualize staining.

    • Quantify positive staining using image analysis software.

  • Flow Cytometry:

    • Harvest tumors and dissociate into single-cell suspensions using enzymatic and mechanical methods.

    • Stain cells with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., CD4, CD8, FoxP3 for T cell subsets; CD11b, Gr-1 for MDSCs; F4/80, CD206 for macrophage subsets).

    • Acquire data on a flow cytometer and analyze the percentage and absolute number of each cell population.

dot

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_tme_analysis TME Analysis Methods CellCulture Cancer Cell Lines Treatment_vitro This compound Treatment CellCulture->Treatment_vitro Proliferation Proliferation Assay (IC50) Treatment_vitro->Proliferation WesternBlot Western Blot (p-AKT, p-4E-BP1) Treatment_vitro->WesternBlot Xenograft Xenograft Model Treatment_vivo This compound Dosing Xenograft->Treatment_vivo TGI Tumor Growth Inhibition (TGI) Treatment_vivo->TGI TME_Analysis TME Analysis Treatment_vivo->TME_Analysis IHC Immunohistochemistry (IHC) TME_Analysis->IHC Flow Flow Cytometry TME_Analysis->Flow caption Experimental Workflow

Caption: A generalized experimental workflow for evaluating this compound.

Future Directions and Conclusion

This compound represents a promising therapeutic agent with the potential to impact both cancer cells directly and the broader tumor microenvironment. While preclinical studies have robustly demonstrated its anti-proliferative and pro-apoptotic effects, further research is needed to fully elucidate its immunomodulatory properties. Key areas for future investigation include:

  • Quantitative analysis of immune cell infiltration and functional status in syngeneic tumor models following this compound treatment.

  • Detailed characterization of this compound's impact on CAF activation and ECM remodeling.

  • Evaluation of combination therapies, particularly with immune checkpoint inhibitors, to leverage the potential immunomodulatory effects of this compound.

References

Methodological & Application

OSI-027 in vitro working concentration for cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

OSI-027 is a potent and selective, ATP-competitive dual inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and mTORC2.[1] By targeting both complexes, this compound effectively blocks the phosphorylation of key downstream substrates, including 4E-BP1 and S6K1 (regulated by mTORC1) and AKT (regulated by mTORC2), leading to the inhibition of cell growth, proliferation, and survival.[2] Unlike rapamycin and its analogs, which only partially inhibit mTORC1, this compound's comprehensive inhibition of the mTOR pathway makes it a valuable tool for investigating cancer biology and a potential therapeutic agent.[3] These application notes provide detailed protocols for utilizing this compound in in vitro studies with cancer cell lines.

Data Presentation

Biochemical Activity of this compound
TargetIC₅₀ (nmol/L)Assay Conditions
mTORC122Cell-free biochemical assay
mTORC265Cell-free biochemical assay
mTOR4Cell-free biochemical assay[4]
PI3Kα>100-fold selectivity for mTORBiochemical assay
PI3Kβ>100-fold selectivity for mTORBiochemical assay
PI3Kγ>100-fold selectivity for mTORBiochemical assay
DNA-PK>100-fold selectivity for mTORBiochemical assay
Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Assay
BT-474Breast Cancer0.4Proliferation Assay[5]
IGR-OV1Ovarian CancerNot explicitly stated, but potent inhibition observedProliferation Assay[5]
MDA-MB-231Breast CancerLow micromolar rangeProliferation Assay[5]
Multiple LinesVarious Cancers0.4 - 4.5Proliferation Assay
SQ20B-1.3Cytotoxicity Assay (72h)[6]
Caki1-1.9Cytotoxicity Assay (72h)[6]
SKHEP1-3.2Cytotoxicity Assay (72h)[6]
Panc-1Pancreatic CancerSee referenceCell Viability Assay[7]
BxPC-3Pancreatic CancerSee referenceCell Viability Assay[7]
CFPAC-1Pancreatic CancerSee referenceCell Viability Assay[7]
Effective Concentrations for In Vitro Mechanistic Studies
AssayCell LinesConcentrationIncubation TimeObserved Effect
Western BlotBT-474, IGR-OV1, MDA-MB-231Dose-dependent2 hoursInhibition of p-4E-BP1, p-S6K, p-AKT (S473)
Western BlotVarious (12-24 lines)20 µM24 hoursInhibition of p-4E-BP1 (T37/46) and p-AKT (S473)
Western BlotPANC-1, MIA PaCa-250 nM6-24 hoursBlockade of mTORC1/2 activation[8]
Apoptosis AssayIGR-OV1, BT-474Concentration-dependentNot specifiedInduction of Caspase-3/7 activity

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibits when active OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Cancer Cell Line Culture Seeding 3. Cell Seeding Cell_Culture->Seeding OSI027_Prep 2. This compound Stock Preparation Treatment 4. This compound Treatment (Dose-Response) OSI027_Prep->Treatment Seeding->Treatment Viability 5a. Cell Viability (MTT/MTS Assay) Treatment->Viability Western 5b. Western Blot (Pathway Analysis) Treatment->Western Cell_Cycle 5c. Cell Cycle (Flow Cytometry) Treatment->Cell_Cycle

Caption: General experimental workflow for in vitro studies with this compound.

Experimental Protocols

Stock Solution Preparation

This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mmol/L.[3] Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution to the desired working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT/MTS Protocol)

This protocol is adapted from standard MTT and MTS assay procedures.[9][10]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[1]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • For MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[5][8]

  • Solubilization (MTT Assay only): Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader (typically 570 nm for MTT and 490 nm for MTS).[1]

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is a general guideline for Western blotting to analyze the mTOR pathway.[4][9]

Materials:

  • Cancer cell lines

  • 6-well plates or larger culture dishes

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (low percentage, e.g., 6% or 3-8% gradient, is recommended for the large mTOR protein)[4]

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., phospho-mTOR, total mTOR, phospho-AKT, total AKT, phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.[4] Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90-120 minutes is recommended for high molecular weight proteins like mTOR.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines cell cycle analysis using propidium iodide (PI) staining.[2][6]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[6]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A to ensure only DNA is stained.

  • Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 single-cell events. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: OSI-027 for Western Blot Analysis of p-AKT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing OSI-027, a potent and selective dual inhibitor of mTORC1 and mTORC2, for the analysis of AKT phosphorylation (p-AKT) by Western blot. This document outlines the mechanism of action of this compound, its impact on the PI3K/AKT/mTOR signaling pathway, and a comprehensive methodology for conducting the experiment in a laboratory setting.

Introduction

This compound is an ATP-competitive mTOR kinase inhibitor that targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3][4] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound's dual inhibitory action allows for a more complete blockade of the PI3K/AKT/mTOR pathway.[1][5] A key downstream effector of mTORC2 is the phosphorylation of AKT at serine 473 (S473), a critical step for its full activation.[5][6] Therefore, Western blot analysis of p-AKT (S473) serves as a robust pharmacodynamic biomarker for assessing the cellular activity of this compound.

Mechanism of Action

This compound potently and selectively inhibits the kinase activity of both mTORC1 and mTORC2, with biochemical IC50 values of approximately 22 nM and 65 nM, respectively.[1][2] By inhibiting mTORC2, this compound prevents the phosphorylation of AKT at the S473 residue.[1][7] This leads to a decrease in the levels of activated AKT, which can be readily detected by Western blot using a phospho-specific antibody. Furthermore, this compound also inhibits mTORC1, which can be observed by a decrease in the phosphorylation of its downstream targets, such as 4E-BP1 and S6K1.[1][8]

Data Presentation

The following tables summarize the in vitro efficacy of this compound in inhibiting mTOR signaling and cell proliferation across various cancer cell lines.

Table 1: Biochemical and Cellular Potency of this compound

TargetAssay TypeIC50 ValueReference
mTORC1Biochemical22 nM[1][2]
mTORC2Biochemical65 nM[1][2]
mTORBiochemical4 nM[4]
p-AKT (S473)Sandwich ELISA (BT-474 cells)0.3 µM[9]
p-4E-BP1Cellular1 µM[4]

Table 2: Effect of this compound on p-AKT (S473) in Various Cancer Cell Lines

Cell LineTreatment ConditionsEffect on p-AKT (S473)Reference
BT-474Dose-dependent (2 hours)Concentration-dependent inhibition[9]
IGR-OV1Dose-dependent (2 hours)Concentration-dependent inhibition[9]
MDA-MB-231Dose-dependent (2 hours, IGF-1 stimulated)Concentration-dependent inhibition[9]
Various (12 cell lines)20 µM (24 hours)Strong inhibition in 83% of cell lines[9]
Jeko (Mantle Cell Lymphoma)Dose-dependent (8 and 24 hours)Marked decrease[7]
Jurkat (T-cell Leukemia)Dose-dependentInhibition[7]

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.

OSI027_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT_T308 p-AKT (T308) PDK1->pAKT_T308 T308 AKT AKT AKT->pAKT_T308 pAKT_S473 p-AKT (S473) (Fully Active) pAKT_T308->pAKT_S473 mTORC1 mTORC1 pAKT_S473->mTORC1 mTORC2 mTORC2 mTORC2->pAKT_S473 S473 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2, blocking AKT activation.

Experimental Protocols

Western Blot Workflow for p-AKT Analysis

The following diagram outlines the key steps for performing a Western blot to analyze p-AKT levels following treatment with this compound.

WB_Workflow start Start cell_culture 1. Cell Culture (e.g., BT-474, IGR-OV1) start->cell_culture treatment 2. This compound Treatment (Dose- and time-dependent) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer with inhibitors) treatment->lysis quantification 4. Protein Quantification (e.g., BCA assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 7. Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-AKT S473, anti-total AKT) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Detection (ECL substrate) secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Western blot workflow for p-AKT analysis after this compound treatment.

Detailed Methodology

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., BT-474, IGR-OV1, MDA-MB-231) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 24 hours).[9][10] For some cell lines like MDA-MB-231, stimulation with a growth factor such as IGF-1 may be necessary to detect p-AKT.[9]

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[8][11]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[10][11]

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]

5. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Incubate the membrane with a primary antibody specific for p-AKT (S473) overnight at 4°C with gentle agitation.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[12]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).

  • Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.

Conclusion

The protocol described provides a robust framework for assessing the inhibitory activity of this compound on the PI3K/AKT/mTOR signaling pathway. By monitoring the phosphorylation status of AKT, researchers can effectively evaluate the cellular potency and pharmacodynamic effects of this dual mTORC1/mTORC2 inhibitor. This methodology is critical for preclinical studies and drug development efforts targeting mTOR signaling in various diseases, particularly cancer.

References

Application Notes and Protocols for OSI-027 in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of OSI-027, a potent and selective dual inhibitor of mTORC1 and mTORC2, in in vivo mouse xenograft studies. The information is intended to guide researchers in designing and executing preclinical efficacy studies.

Introduction

This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound's dual inhibitory action prevents the activation of Akt via mTORC2-mediated phosphorylation, a common resistance mechanism to mTORC1 inhibitors.[1][2][4] This characteristic makes this compound a valuable tool for investigating the role of the PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and for assessing its therapeutic potential in various cancer models.[1][3]

Signaling Pathway of this compound

This compound exerts its anticancer effects by inhibiting the kinase activity of both mTORC1 and mTORC2. This leads to the downstream inhibition of key cellular processes involved in cell growth, proliferation, and survival.

  • mTORC1 Inhibition: this compound blocks the phosphorylation of mTORC1 substrates, including 4E-BP1 and S6K1.[1][3] Inhibition of 4E-BP1 phosphorylation leads to the suppression of cap-dependent translation, a critical step in protein synthesis. The inhibition of S6K1 phosphorylation disrupts a negative feedback loop to the insulin/IGF-1 signaling pathway.

  • mTORC2 Inhibition: A key feature of this compound is its ability to inhibit mTORC2, which is responsible for the phosphorylation and activation of Akt at serine 473.[1][3][4] By inhibiting this event, this compound prevents the full activation of Akt, a critical node in cell survival and proliferation pathways.

OSI027_Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Diagram 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the reported dosages and antitumor activity of this compound in various human cancer xenograft models in mice.

Table 1: this compound Dosage and Administration in Mouse Xenograft Models

Xenograft ModelCancer TypeDosageAdministration RouteVehicleScheduleReference
MDA-MB-231Breast Cancer25 mg/kgOral Gavage20% TrappsolOnce Daily[1][5]
MDA-MB-231Breast Cancer65 mg/kgOral Gavage20% TrappsolOnce Daily[1][5]
SKOV-3Ovarian Cancer50 mg/kgOral Gavage20% TrappsolOnce Daily or 25 mg/kg Twice Daily[2]
OVCAR-5Ovarian Cancer50 mg/kgOral Gavage20% TrappsolOnce Daily or 25 mg/kg Twice Daily[2][6]
IGR-OV1Ovarian Carcinoma50 mg/kgOral Gavage20% TrappsolOnce Daily[5]
IGR-OV1Ovarian Carcinoma150 mg/kgOral Gavage20% TrappsolEvery 3 Days[5]
IGR-OV1Ovarian Carcinoma300 mg/kgOral Gavage20% TrappsolOnce Weekly[5]
COLO 205Colorectal Cancer65 mg/kgOral Gavage20% TrappsolOnce Daily[2]
GEOColorectal Cancer65 mg/kgOral Gavage20% TrappsolOnce Daily[2][7]
PANC-1Pancreatic Cancer25 mg/kgOral GavageNot SpecifiedDaily[8]
JekoMantle Cell Lymphoma58 mg/kgOral GavageNot Specified6 days on/2 days off[9]

Table 2: Antitumor Efficacy of this compound in Mouse Xenograft Models

Xenograft ModelDosageTreatment DurationTumor Growth Inhibition (TGI)NotesReference
MDA-MB-23125 mg/kg, Once Daily14 days64%Moderate antitumor activity.[5]
MDA-MB-23165 mg/kg, Once Daily14 days100%Significant efficacy.[5]
SKOV-350 mg/kg, Once Daily14 days100% with 15% regressionSignificant tumor growth inhibition and regression.[2]
SKOV-325 mg/kg, Twice Daily14 days100% with 12% regressionComparable efficacy to once-daily dosing.[2]
OVCAR-550 mg/kg, Once Daily14 days47%Marginally efficacious.[2]
COLO 20565 mg/kg, Once Daily12 days100% with 37% regressionSuperior efficacy compared to rapamycin.[2]
GEO65 mg/kg, Once Daily14 days95%Superior efficacy compared to rapamycin.[2][6]
PANC-125 mg/kg, DailyNot SpecifiedSignificant-[8]
Jeko58 mg/kg, 6 days on/2 days off3 cyclesRegressionsWell-tolerated with significant tumor regression.[4][9]

Experimental Protocols

The following are detailed protocols for the use of this compound in in vivo mouse xenograft studies, based on published literature.

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound compound

  • 20% (w/v) Trappsol® (Hydroxypropyl-β-cyclodextrin) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. Assume a dosing volume of 10 mL/kg.[1]

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 20% Trappsol solution to the tube to achieve the final desired concentration.

  • Vortex the mixture vigorously for several minutes until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no particulates before administration.

  • Prepare the formulation fresh daily.

Protocol 2: Mouse Xenograft Model and this compound Administration

Materials:

  • Female athymic nude mice (nu/nu), 6-8 weeks old

  • Human cancer cell line of interest

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS

  • Trypsin-EDTA

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal balance

  • Oral gavage needles

  • This compound formulation (from Protocol 1)

  • Vehicle control (20% Trappsol)

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).

    • Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • This compound Administration:

    • Administer this compound or vehicle control to the respective groups via oral gavage at the specified dose and schedule.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.

    • Tumor weight can also be measured as an endpoint.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

Protocol 3: Pharmacodynamic Analysis of this compound in Tumor Tissue

Materials:

  • Tumor-bearing mice treated with this compound or vehicle

  • Liquid nitrogen

  • Homogenizer

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • At specified time points after the final dose of this compound, euthanize the mice and excise the tumors.

  • Immediately snap-freeze the tumors in liquid nitrogen.

  • Homogenize the frozen tumor tissue in lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting using standard protocols to analyze the phosphorylation status of 4E-BP1 and Akt.

  • Quantify the band intensities to determine the extent of target inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo mouse xenograft study with this compound.

OSI027_Xenograft_Workflow CellCulture 1. Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. This compound or Vehicle Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis (TGI, etc.) Endpoint->Analysis PD_Analysis Optional: Pharmacodynamic Analysis (Western Blot) Endpoint->PD_Analysis

References

Application Notes and Protocols for OSI-027 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of OSI-027 stock solutions intended for use in cell culture applications. This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2, critical components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Accurate preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This guide details the necessary materials, a step-by-step protocol for solubilization, and recommendations for proper storage to ensure the stability and efficacy of the compound.

Introduction to this compound

This compound is an ATP-competitive inhibitor of the mTOR kinase, targeting both the mTORC1 and mTORC2 complexes with high potency (IC50 values of 22 nM and 65 nM, respectively).[2][4] Unlike rapamycin and its analogs, which primarily act as allosteric inhibitors of mTORC1, this compound's dual inhibitory action allows for a more complete blockade of mTOR signaling.[1][2] This includes the inhibition of mTORC1-mediated phosphorylation of substrates like 4E-BP1 and S6K1, as well as the mTORC2-mediated phosphorylation of Akt at Ser473.[1][2][3] Its ability to inhibit both complexes makes it a valuable tool for investigating the roles of mTORC1 and mTORC2 in various cellular processes, including cell growth, proliferation, and survival, and as a potential therapeutic agent in oncology.[1][2][3]

This compound Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/Akt signaling pathway and the inhibitory effect of this compound.

OSI027_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt S473 Phos. Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth OSI027 This compound OSI027->mTORC1 OSI027->mTORC2

Figure 1. this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference(s)
Molecular Weight 406.44 g/mol [4]
Molecular Formula C₂₁H₂₂N₆O₃[4]
IC₅₀ (mTORC1) 22 nM[2][4]
IC₅₀ (mTORC2) 65 nM[2][4]
Appearance Crystalline solid[5]
Solubility in DMSO ≥32.5 mg/mL; concentrations of 10 mg/mL, 18 mg/mL, and 81 mg/mL have also been reported.[4][5][6]
Solubility in Ethanol Insoluble or very low (0.1 mg/ml)[5][6]
Solubility in Water Insoluble[5]
Storage (Powder) -20°C for up to 3 years[4][6]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months[7]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of this compound (Molecular Weight = 406.44 g/mol ).

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM solution from 4.06 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[7][8] The volume of the aliquots should be based on the typical working concentrations used in your experiments.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Important Considerations:

  • DMSO Concentration in Culture: When diluting the stock solution into cell culture medium, ensure the final concentration of DMSO does not exceed a level that is toxic to the specific cell line being used, typically below 0.1% to 0.5%.[8][9] It is advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Fresh Dilutions: Prepare fresh dilutions of this compound in culture medium for each experiment from the frozen stock.[9]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound stock solution.

OSI027_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Start Start Equilibrate Equilibrate this compound Powder to Room Temp Start->Equilibrate Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Sterile DMSO Weigh->Add_DMSO Vortex Vortex/Sonicate Until Dissolved Add_DMSO->Vortex Inspect Visually Inspect for Complete Solubilization Vortex->Inspect Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

Figure 2. Workflow for the preparation of this compound stock solution.

References

Application Note: Utilizing OSI-027 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OSI-027 is an orally bioavailable, potent, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and complex 2 (mTORC2).[1][2][3] The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in human cancers and is a clinically validated target for cancer therapy.[2][3] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) only partially inhibit mTOR by targeting mTORC1, this compound is an ATP-competitive inhibitor of the mTOR kinase, affecting both complexes.[2][3][4][5] This dual inhibition prevents the compensatory activation of Akt, a pro-survival signal often seen with mTORC1-selective inhibitors, suggesting a more comprehensive pathway blockade.[2][6] Combining this compound with traditional chemotherapy agents presents a rational strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of each agent. This document provides an overview of the preclinical rationale, quantitative data, and detailed protocols for studying this compound in combination with chemotherapy.

Mechanism of Action and Signaling Pathway

This compound demonstrates selective and potent inhibition of mTORC1 and mTORC2, with IC50 values of 22 nM and 65 nM, respectively, in cell-free assays.[1][3] Its selectivity for mTOR is over 100-fold greater than for related kinases like PI3Kα, β, and γ.[1][2][3]

  • mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream effectors like p70S6 kinase (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical for protein synthesis, cell growth, and proliferation.[2][4][7]

  • mTORC2 Inhibition: Inhibition of mTORC2 by this compound prevents the phosphorylation of Akt at serine 473 (S473), a key event for full Akt activation.[2][8] This is a significant advantage over rapalogs, which do not inhibit mTORC2 and can lead to feedback activation of Akt signaling.[2]

The dual inhibition of both mTOR complexes by this compound leads to a more complete shutdown of the pathway, resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[4][7][8]

mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p(T308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt p(S473) (Full Activation) S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibits (when active) OSI027 This compound OSI027->mTORC2 OSI027->mTORC1 Chemo Chemotherapy (e.g., Gemcitabine) DNA DNA Damage Chemo->DNA DNA->Apoptosis

Caption: The PI3K/Akt/mTOR signaling pathway with this compound inhibition points.

Preclinical Data: this compound in Combination with Gemcitabine

The combination of this compound with gemcitabine has been studied in pancreatic ductal adenocarcinoma (PDAC), a cancer known for its resistance to chemotherapy.[4][7][8][9] Studies show that this compound can sensitize pancreatic cancer cells to gemcitabine, leading to synergistic cytotoxic effects.[4][8][9]

Key Findings:

  • Enhanced Cytotoxicity: A low dose of this compound (e.g., 50 nM) significantly increased the cell-killing activity of gemcitabine in pancreatic cancer cell lines, including those resistant to gemcitabine.[8]

  • Synergistic Effects: The combination of this compound and gemcitabine has been shown to have synergistic effects in vitro and in vivo.[4][7][9]

  • Increased Apoptosis: While this compound alone may not significantly induce apoptosis, when combined with gemcitabine, it enhances the apoptotic effect of the chemotherapy agent.[10]

  • Cell Cycle Arrest: this compound causes a G0/G1 phase cell cycle arrest, which complements the S-phase-specific action of gemcitabine.[4][7]

  • Downregulation of Resistance Markers: this compound has been shown to downregulate multidrug resistance (MDR)-1, a protein implicated in chemotherapy resistance.[4][7]

Table 1: Quantitative Data for this compound and Gemcitabine Combination in Pancreatic Cancer Cells

Cell LineTreatmentObservationReference
PANC-1, MIA PaCa-2This compound (50 nM) + Gemcitabine (100 µM)Dramatically increased cell death compared to either agent alone.[8]
PANC-1, BxPC-3, CFPAC-1This compound + GemcitabineShowed synergistic cytotoxic effects in vitro.[4][7][9]
PANC-1This compound (10 µM)Time-dependent reduction in cell viability.[4]
PANC-1 XenograftThis compound + GemcitabineDramatically inhibited tumor growth and improved survival in mice.[8]

Experimental Protocols

The following protocols provide a framework for evaluating the combination of this compound with chemotherapy agents in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis start Select Cell Lines & Chemotherapy Agent seed Seed cells in 96-well plates start->seed incubate1 Incubate 24h for cell adherence seed->incubate1 treat Treat cells with drug matrix incubate1->treat prep_osi Prepare this compound serial dilutions combine Create Drug Matrix: - this compound alone - Chemo alone - Combination prep_osi->combine prep_chemo Prepare Chemo serial dilutions prep_chemo->combine combine->treat incubate2 Incubate for 72h treat->incubate2 assay Perform Cell Viability Assay (e.g., CCK-8, MTT) incubate2->assay read Read plate absorbance/ fluorescence assay->read calc Calculate % Inhibition vs. Vehicle Control read->calc synergy Analyze for Synergy (Bliss, Loewe, etc.) calc->synergy end Report IC50s and Synergy Scores synergy->end

Caption: General experimental workflow for in vitro drug combination screening.

This protocol describes a matrix-based approach to determine the efficacy and synergy of this compound combined with a chemotherapy agent.

Materials:

  • Cancer cell line(s) of interest

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • This compound (powder or stock solution in DMSO)

  • Chemotherapy agent (e.g., Gemcitabine)

  • Vehicle control (e.g., DMSO in media)

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation:

    • Prepare a 2X stock concentration series for this compound (e.g., 8 concentrations) in culture media.

    • Prepare a 2X stock concentration series for the chemotherapy agent (e.g., 8 concentrations) in culture media.

    • Include a vehicle-only control.

  • Treatment Matrix:

    • Add 50 µL of the this compound dilution series to the appropriate wells (single agent).

    • Add 50 µL of the chemotherapy agent dilution series to the appropriate wells (single agent).

    • For the combination, add 50 µL of each corresponding 2X drug stock to the wells to create a dose matrix (e.g., 8x8 matrix). This results in a final volume of 200 µL per well.

  • Incubation: Incubate the plates for 72 hours (or other desired time point) at 37°C, 5% CO₂.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and read the output on a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability or 0% inhibition).

    • Calculate the IC50 value for each drug alone.

    • Use a synergy analysis software or model (e.g., Combenefit, SynergyFinder) to calculate synergy scores based on a reference model like Bliss Independence or Loewe Additivity.[11][12][13]

Synergy_Logic start Drug Combination Effect comparison Compare Observed Effect (Yc) to Expected Additive Effect (Ye) start->comparison synergy Synergy (Yc > Ye) comparison->synergy Greater Than additivity Additivity (Yc = Ye) comparison->additivity Equal To antagonism Antagonism (Yc < Ye) comparison->antagonism Less Than

Caption: Logical framework for classifying drug interaction synergy.

This protocol is to confirm that the combination treatment modulates the mTOR pathway as expected.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, the chemotherapy agent, the combination, and a vehicle control for a specified time (e.g., 2-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473) - for mTORC2 activity

      • Total Akt

      • Phospho-S6K (Thr389) - for mTORC1 activity

      • Total S6K

      • Phospho-4E-BP1 (Thr37/46) - for mTORC1 activity

      • Total 4E-BP1

      • A loading control (e.g., GAPDH, β-Actin)

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Analyze the band intensities to confirm inhibition of mTORC1 and mTORC2 signaling.

Conclusion

This compound, as a dual mTORC1/mTORC2 inhibitor, offers a compelling mechanism for combination therapy. Preclinical data, particularly in pancreatic cancer models with gemcitabine, demonstrate that this compound can synergistically enhance the efficacy of standard chemotherapy.[4][8] This is achieved by comprehensively blocking pro-survival signaling, promoting apoptosis, and potentially reversing chemotherapy resistance mechanisms.[4][7][8][10] The provided protocols offer a robust framework for researchers to explore and validate the potential of combining this compound with various chemotherapy agents across different cancer types, ultimately guiding future translational and clinical development.

References

Application Notes and Protocols: OSI-027 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid culture systems have emerged as powerful preclinical models in cancer research, recapitulating the complex three-dimensional architecture and genetic heterogeneity of patient tumors.[1][2][3] The application of targeted therapies in these systems allows for more accurate prediction of patient responses to treatment.[4][5][6] OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[7][8][9][10] Its ability to block both key signaling hubs makes it a compelling candidate for cancer therapy, particularly in tumors with aberrant PI3K/AKT/mTOR pathway activation.[9][11] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in organoid culture systems.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2.[12] Inhibition of mTORC1 leads to the suppression of protein synthesis and cell growth by blocking the phosphorylation of its downstream effectors, 4E-BP1 and S6K1.[9][13] Simultaneously, inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, a critical step in promoting cell survival.[7][9][13] By targeting both complexes, this compound offers a more complete blockade of the mTOR pathway compared to rapamycin and its analogs, which only partially inhibit mTORC1.[9]

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT S473-P S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Caption: mTOR signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from various studies. It is important to note that these values are primarily from cell-free assays and 2D cell culture experiments and may require optimization for 3D organoid systems.

ParameterValueCell/System TypeReference
IC50 (mTORC1)22 nMCell-free assay[9][10]
IC50 (mTORC2)65 nMCell-free assay[9][10]
IC50 (Cell Proliferation)<10 µMVarious cancer cell lines[12]
Effective Concentration100 nM - 500 nMPancreatic cancer cell lines (PANC-1, MIA PaCa-2)[7]
Anti-proliferative Activity1.25 - 80 µMPancreatic ductal adenocarcinoma cell lines[11]

Experimental Protocols

This section provides a detailed protocol for the application of this compound in patient-derived tumor organoids. This protocol is a synthesis of established methods for drug screening in organoids.[4][14][15][16]

Protocol 1: High-Throughput Drug Screening of this compound in Tumor Organoids

Materials:

  • Established patient-derived tumor organoid cultures

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid culture medium

  • This compound (powder or stock solution)

  • DMSO (for dissolving this compound)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Phosphate-buffered saline (PBS)

  • Dissociation reagent (e.g., TrypLE™ Express)

Procedure:

  • Organoid Plating:

    • Harvest established organoids and dissociate them into small fragments or single cells using a suitable dissociation reagent.

    • Resuspend the organoid fragments/cells in the basement membrane matrix on ice.

    • Dispense droplets of the organoid-matrix suspension into the center of each well of a pre-warmed multi-well plate.

    • Polymerize the matrix by incubating the plate at 37°C for 15-30 minutes.

    • Carefully add pre-warmed organoid culture medium to each well.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in organoid culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve, for example, using serial dilutions from 10 nM to 10 µM.

    • Include appropriate controls: a vehicle control (medium with DMSO) and a positive control for cell death (e.g., staurosporine).

    • After allowing the organoids to form for 24-48 hours, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation and Monitoring:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a duration relevant to the cancer type and research question (typically 3-7 days).

    • Monitor organoid morphology and growth daily using brightfield microscopy.

  • Assessment of Cell Viability:

    • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions. For luminescent-based assays like CellTiter-Glo® 3D, equilibrate the plate to room temperature before adding the reagent.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value for this compound in the specific organoid line.

Experimental_Workflow Start Start: Established Organoid Culture Dissociation Organoid Dissociation Start->Dissociation Plating Plating in Basement Membrane Matrix Dissociation->Plating Formation Organoid Formation (24-48h) Plating->Formation Treatment This compound Treatment (Dose-Response) Formation->Treatment Incubation Incubation (3-7 days) Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Data_Analysis Data Analysis: Dose-Response Curve & IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound in organoids.

Applications and Future Directions

The use of this compound in tumor organoids has several key applications:

  • Preclinical Drug Efficacy Testing: Evaluating the anti-tumor activity of this compound in a patient-specific manner.[1][4]

  • Biomarker Discovery: Identifying molecular signatures that correlate with sensitivity or resistance to this compound.

  • Combination Therapy Screening: Assessing the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies. Studies have shown that this compound can sensitize pancreatic cancer cells to gemcitabine.[7][8]

  • Toxicity Testing: Utilizing normal tissue-derived organoids to evaluate the potential side effects of this compound on healthy tissues.[4]

Future research should focus on standardizing protocols for this compound treatment in various organoid models and correlating the in vitro findings with clinical outcomes to validate the predictive power of this experimental system.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The integration of this compound into organoid culture systems provides a robust platform for preclinical research and personalized medicine. The protocols and data presented in these application notes offer a foundational guide for researchers to explore the therapeutic potential of this compound in a more clinically relevant context.

References

Application Notes and Protocols for OSI-027-Induced Autophagy in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of OSI-027, a potent and selective dual inhibitor of mTORC1 and mTORC2, to induce and study autophagy in in vitro cell culture models.

Introduction to this compound and Autophagy

This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound's dual inhibitory action provides a more complete shutdown of mTOR signaling.[3][4] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[5][6] By integrating signals from growth factors, nutrients, and cellular energy status, mTORC1 and mTORC2 control anabolic and catabolic processes.[5][7]

Autophagy is a fundamental cellular catabolic process responsible for the degradation of long-lived proteins, damaged organelles, and other cytoplasmic components through the lysosomal pathway. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The mTORC1 complex is a key negative regulator of autophagy.[6] Inhibition of mTORC1, as achieved by this compound, relieves this suppression and initiates the autophagic process.[8][9] The induction of autophagy by this compound has been observed in various cancer cell lines, making it a valuable tool for studying the role of autophagy in disease and for the development of novel therapeutic strategies.[10][11]

Mechanism of Action: this compound-Induced Autophagy

This compound inhibits the kinase activity of both mTORC1 and mTORC2.[2] The inhibition of mTORC1 leads to the activation of the ULK1 complex, a critical initiator of autophagy.[8] Downstream of mTORC1, this compound treatment results in the dephosphorylation of substrates such as 4E-BP1 and S6K1, leading to reduced protein synthesis.[4][12] The inhibition of mTORC2 is characterized by the reduced phosphorylation of its substrate, Akt at Ser473.[10] This comprehensive inhibition of mTOR signaling effectively triggers a robust autophagic response.

Data Presentation: this compound Efficacy and Treatment Parameters

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting mTOR and inducing autophagy in various in vitro models.

Table 1: In Vitro IC50 Values for this compound

TargetAssay TypeIC50Reference
mTORCell-free kinase assay4 nM[1]
mTORC1Cell-free kinase assay22 nM[2]
mTORC2Cell-free kinase assay65 nM[2]
p-4E-BP1 (T37/46)Cell-based assay (various cancer cell lines)~1 µM[2]

Table 2: Recommended Concentration Ranges and Incubation Times for Autophagy Induction

Cell LineThis compound ConcentrationIncubation TimeKey ObservationsReference(s)
Pancreatic Cancer (PANC-1, MIA PaCa-2)50 nM - 500 nM24 - 72 hoursIncreased LC3-II/I ratio, p62 degradation[10]
Non-Small Cell Lung Cancer (H460, A549)10 µM - 20 µM24 hoursInhibition of p-S6 and p-AKT, induction of autophagy[13]
SH-SY5Y (Neuroblastoma)0.1 µM - 10 µMNot specifiedDose-dependent increase in LC3-II/I ratio and decrease in p-ULK1 (Ser757)[8]
Renal Cell Carcinoma (RCC) cell linesNot specifiedNot specifiedDose-dependent increase in autophagosome content[11]
A549 (Lung Carcinoma)50 µM24 hoursIncreased LC3-II expression[9]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced autophagy are provided below.

Protocol 1: Western Blot Analysis of LC3-II and p62

This protocol is for the detection and quantification of the autophagic markers LC3-II and p62 by Western blotting. An increase in the LC3-II to LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[14][15]

Materials:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound (e.g., 0.1 - 20 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto the SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Immunofluorescence Staining of LC3 Puncta

This protocol describes the visualization of autophagosomes as punctate structures of LC3 within the cell using immunofluorescence microscopy.[16]

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in 24-well plates. Treat with this compound as described in Protocol 1.

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with anti-LC3B antibody (typically 1:200 - 1:400 dilution in blocking buffer) for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing and Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (typically 1:500 - 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images and quantify the number of LC3 puncta per cell using image analysis software.

Protocol 3: Flow Cytometry Analysis of Autophagy

Flow cytometry can be used to quantify autophagy by measuring the fluorescence of specific dyes that accumulate in autophagic vacuoles or by detecting LC3 levels.[12][17][18]

Materials:

  • Cells in suspension or trypsinized adherent cells

  • This compound

  • Autophagy detection kit (e.g., containing a fluorescent dye that specifically labels autophagosomes) or antibodies for intracellular LC3 staining.

  • Fixation and permeabilization buffers (for intracellular staining)

  • Flow cytometer

Procedure (using a fluorescent dye-based kit):

  • Cell Treatment: Treat cells with this compound in a 6-well plate or suspension culture as previously described.

  • Staining: Harvest the cells and wash with PBS. Resuspend the cells in the provided staining buffer containing the fluorescent autophagy detection dye. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Washing: Wash the cells with the provided wash buffer to remove excess dye.

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. An increase in fluorescence intensity indicates an increase in autophagic vacuoles.

Procedure (for intracellular LC3 staining):

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% PFA) followed by permeabilization with a saponin-based buffer.

  • Intracellular Staining: Incubate the permeabilized cells with an anti-LC3 antibody, followed by a fluorescently labeled secondary antibody.

  • Flow Cytometry Analysis: Wash the cells and analyze them on a flow cytometer to quantify the cellular LC3 fluorescence.

Mandatory Visualizations

OSI027_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTOR mTOR Complexes cluster_downstream Downstream Effectors & Autophagy Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 inhibits TSC1/2 mTORC2 mTORC2 Akt->mTORC2 ULK1_Complex ULK1 Complex (ULK1, Atg13, FIP200) mTORC1->ULK1_Complex Phosphorylation (Inhibition) 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation S6K1 S6K1 mTORC1->S6K1 Phosphorylation mTORC2->Akt Phosphorylation (S473) OSI027 This compound OSI027->mTORC1 OSI027->mTORC2 Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis

Caption: this compound inhibits both mTORC1 and mTORC2, leading to the induction of autophagy.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Autophagy Analysis cluster_quant Quantification Cell_Culture 1. Cell Culture (Seed cells in appropriate plates/coverslips) OSI027_Treatment 2. This compound Treatment (Incubate with desired concentration and time) Cell_Culture->OSI027_Treatment Western_Blot 3a. Western Blot (LC3-II/I ratio, p62 levels) OSI027_Treatment->Western_Blot Immunofluorescence 3b. Immunofluorescence (LC3 puncta formation) OSI027_Treatment->Immunofluorescence Flow_Cytometry 3c. Flow Cytometry (Autophagic vacuole staining) OSI027_Treatment->Flow_Cytometry Data_Analysis 4. Data Analysis & Quantification Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for studying this compound-induced autophagy in vitro.

References

Application Note: Analysis of Apoptosis Induced by the Dual mTORC1/mTORC2 Inhibitor OSI-027 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OSI-027 is a potent, orally bioavailable, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3][4] mTOR is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[4][5] It forms two distinct multiprotein complexes, mTORC1 and mTORC2.[1][4] While mTORC1 controls cell growth by regulating protein synthesis, mTORC2 is involved in cell survival through the activation of Akt.[1][6] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making mTOR a validated therapeutic target.[1][4][5]

Unlike rapamycin and its analogs, which only partially inhibit mTORC1, this compound targets the kinase activity of both mTORC1 and mTORC2.[1][4] This dual inhibition leads to the suppression of downstream signaling, including the phosphorylation of 4E-BP1, S6K1, and Akt (at Ser473), resulting in cell growth inhibition and, in many cancer cell lines, the induction of apoptosis.[1][4][5][6] This application note provides a detailed protocol for inducing apoptosis in cancer cells using this compound and quantifying the apoptotic cell population via flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[7][8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[7][8] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7][8] This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[8]

Signaling Pathway of this compound Action

mTOR_Pathway cluster_downstream Downstream Effects PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Growth S6K1->Proliferation FourEBP1->Proliferation Apoptosis Apoptosis OSI027 This compound OSI027->mTORC1 OSI027->mTORC2 Apoptosis_Workflow Seed 1. Seed Cells Treat 2. Treat with this compound (or Vehicle Control) Seed->Treat Incubate 3. Incubate (e.g., 48 hours) Treat->Incubate Harvest 4. Harvest & Wash Cells Incubate->Harvest Resuspend 5. Resuspend in 1X Binding Buffer Harvest->Resuspend Stain 6. Stain with Annexin V-FITC & PI Resuspend->Stain Analyze 7. Analyze by Flow Cytometry Stain->Analyze

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information and troubleshooting advice for challenges related to the solubility of OSI-027, a potent dual inhibitor of mTORC1 and mTORC2. Adherence to proper dissolution protocols is critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO as moisture can negatively impact the solubility of the compound.[1]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous-based medium for my cell culture experiment. What should I do?

A2: This is a common issue when the final concentration of DMSO in the aqueous medium is not optimal. To avoid precipitation, ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1%.[2] It is recommended to perform serial dilutions to gradually lower the DMSO concentration. Additionally, vortexing the solution during dilution can help.

Q3: Can I use ethanol or water to dissolve this compound?

A3: this compound has very low solubility in both ethanol and water. It is reported to be insoluble or only slightly soluble in these solvents.[2][3] Therefore, they are not recommended for preparing primary stock solutions.

Q4: My this compound solution in DMSO appears cloudy. What could be the reason?

A4: Cloudiness can indicate that the compound has not fully dissolved or has precipitated out of solution. This could be due to using a lower grade or hydrated DMSO. Using fresh, high-purity, anhydrous DMSO is crucial.[1] Gentle warming and sonication can also aid in complete dissolution.[2]

Q5: How should I prepare this compound for in vivo animal studies?

A5: For in vivo administration, a common formulation involves a co-solvent system. A recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[2] Another approach for oral administration is to prepare a homogeneous suspension using carboxymethyl cellulose sodium (CMC-Na).[1] It is crucial to prepare these formulations fresh before each experiment.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent/VehicleConcentrationRemarksSource(s)
DMSO≥32.5 mg/mL-[3]
DMSO81 mg/mL (199.29 mM)Use fresh DMSO as moisture can reduce solubility.[1]
DMSO18 mg/mL (44.28 mM)Use fresh DMSO as moisture can reduce solubility.[1]
DMSO15 mg/mL (36.91 mM)Sonication is recommended to aid dissolution.[2]
DMSO10 mg/mL-[4]
DMF10 mg/mL-[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.92 mM)Recommended for in vivo studies. Sonication is advised.[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL-[4]
Ethanol< 1 mg/mLInsoluble or slightly soluble.[2]
Ethanol0.1 mg/mL-[4]
Water< 1 mg/mLInsoluble or slightly soluble.[2]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the required amount of this compound powder. The molecular weight of this compound is 406.44 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Preparation of this compound for In Vivo Studies
  • Materials: this compound, anhydrous DMSO, PEG300, Tween-80, sterile saline or PBS.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Sequentially add PEG300, Tween-80, and saline/PBS to the desired final concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

    • Vortex the mixture thoroughly between the addition of each component to ensure a homogeneous solution.

    • Prepare this formulation fresh before each administration.

Visualizing Key Pathways and Workflows

This compound Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[1][6][7] This dual inhibition leads to the downstream suppression of cell growth, proliferation, and survival signals.[6][7][8]

OSI027_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K mTORC2 mTORC2 PI3K->mTORC2 AKT AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2->AKT p-AKT(S473) S6K1 S6K1 mTORC1->S6K1 p-S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 p-4E-BP1 Translation Protein Synthesis S6K1->Translation FourEBP1->Translation OSI027 This compound OSI027->mTORC2 Inhibits OSI027->mTORC1 Inhibits Proliferation Cell Proliferation & Survival Translation->Proliferation

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Recommended Workflow for Dissolving this compound

Following a systematic workflow is essential for achieving consistent and reliable solutions of this compound for your experiments.

Dissolution_Workflow Start Start: this compound Powder Solvent Add Anhydrous DMSO Start->Solvent Vortex Vortex Thoroughly Solvent->Vortex Check Visually Inspect for Complete Dissolution Vortex->Check Sonicate Sonicate if Necessary Check->Sonicate Cloudy/Precipitate Stock Store Stock Solution at -20°C or -80°C Check->Stock Clear Solution Sonicate->Check Dilute Prepare Working Dilutions Stock->Dilute End Ready for Experiment Dilute->End

Caption: A stepwise guide for the proper dissolution of this compound.

References

Interpreting unexpected results in OSI-027 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OSI-027, a potent dual inhibitor of mTORC1 and mTORC2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective and potent dual inhibitor of mTORC1 and mTORC2, with IC50 values of 22 nM and 65 nM, respectively.[1][2] It acts as an ATP-competitive inhibitor of the mTOR kinase domain.[3][4] By inhibiting both complexes, this compound blocks the phosphorylation of downstream targets of both mTORC1 (like 4E-BP1 and S6K1) and mTORC2 (like AKT at Ser473), leading to the inhibition of cell growth, proliferation, and survival.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mmol/L. For in vivo studies, it has been dissolved in 20% Trappsol.[5][6] The powder form is stable for at least four years when stored at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Q3: What are the key differences between this compound and rapamycin?

A3: While both inhibit the mTOR pathway, rapamycin and its analogs are allosteric inhibitors that primarily target mTORC1.[1][2] this compound, in contrast, is an ATP-competitive kinase inhibitor that targets both mTORC1 and mTORC2.[9] This dual inhibition prevents the feedback activation of AKT that can be observed with rapamycin treatment, potentially leading to superior efficacy in certain cancer models.[1]

Troubleshooting Guide

Issue 1: Suboptimal or No Inhibition of mTOR Signaling

Q: I am not observing the expected decrease in phosphorylation of mTORC1/2 targets (e.g., p-4E-BP1, p-S6K, p-AKT S473) after this compound treatment. What could be the reason?

A: Several factors could contribute to this. Consider the following troubleshooting steps:

  • Inadequate Drug Concentration: Ensure you are using an appropriate concentration of this compound for your cell line. IC50 values can vary significantly between cell lines.[1] Refer to the data table below for reported IC50 values.

  • Incorrect Treatment Duration: The time required to observe maximal inhibition of downstream targets can vary. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal treatment duration for your specific experimental setup.

  • Drug Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[8] Prepare fresh dilutions from a properly stored stock for each experiment.

  • Cell Line Specific Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors. This could be due to mutations in the PI3K/AKT/mTOR pathway or activation of bypass signaling pathways.

  • Experimental Protocol: Verify the integrity of your experimental protocol, including cell lysis, protein quantification, and western blotting procedures.

Experimental Protocol: Western Blotting for mTOR Pathway Activation

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K, and 4E-BP1. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Issue 2: Unexpected Cell Viability or Proliferation Results

Q: My cell viability/proliferation assay shows minimal effect of this compound, even at high concentrations. Why might this be?

A: This could be due to several factors related to the drug's activity and the specific cell line's characteristics.

  • Rapamycin Insensitivity: Some cell lines are known to be insensitive to rapamycin, and while this compound is often effective in these cases, the degree of response can vary.[1]

  • Cellular Context: The genetic background of the cell line, such as the status of PTEN, PIK3CA, and KRAS, can significantly influence the sensitivity to mTOR inhibitors.[1]

  • Induction of Autophagy: this compound can induce autophagy, which can sometimes act as a survival mechanism for cancer cells.[3][7] Consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to assess if this is masking the cytotoxic effects of this compound.

  • Assay Duration: The antiproliferative effects of this compound are typically assessed after 72 hours of exposure.[1] Shorter incubation times may not be sufficient to observe a significant effect.

Experimental Protocol: Cell Proliferation Assay (ATP-based)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-treated vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • ATP Quantification: Add a reagent that lyses the cells and measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Measure luminescence and calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.

Issue 3: Inconsistent In Vivo Antitumor Activity

Q: The in vivo antitumor efficacy of this compound in my xenograft model is lower than expected or inconsistent. What should I check?

A: In vivo experiments introduce additional complexities. Here are some potential areas to investigate:

  • Pharmacokinetics and Dosing: Ensure the dosing regimen (dose and frequency) is sufficient to maintain a therapeutic concentration of this compound in the plasma and tumor tissue.[1] Pharmacodynamic studies can confirm target engagement in the tumor.

  • Drug Formulation and Administration: For oral gavage, ensure this compound is properly dissolved and administered consistently.[5][6]

  • Tumor Model Selection: The choice of xenograft model is critical. The antitumor activity of this compound has been shown to be robust in various models, but efficacy can vary depending on the tumor histology and underlying genetic alterations.[1][2]

  • Tumor Heterogeneity: Inconsistent results could be due to the heterogeneity of the tumors within the study cohort.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BT-474Breast0.4 - 4.5[1]
IGR-OV1Ovarian0.4 - 4.5[1]
MDA-MB-231Breast0.4 - 4.5[1]
SQ20BHead and Neck1.3[3]
Caki1Kidney1.9[3]
SKHEP1Liver3.2[3]

Table 2: Biochemical IC50 Values of this compound

TargetIC50 (nM)Reference
mTORC122[1][2]
mTORC265[1][2]
mTOR (cell-free)4[1]

Visualizations

mTOR_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p-Ser473 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth OSI027 This compound OSI027->mTORC2 OSI027->mTORC1 GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Receptor->PI3K

Caption: Simplified mTOR signaling pathway indicating the dual inhibitory action of this compound on mTORC1 and mTORC2.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis WB Western Blot (p-AKT, p-S6K, etc.) Analysis->WB Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Analysis->Viability End End: Data Interpretation WB->End Viability->End

Caption: General experimental workflow for evaluating the effects of this compound in vitro.

Troubleshooting_Logic Start Unexpected Result (e.g., No Efficacy) CheckDrug Verify this compound Concentration & Stability Start->CheckDrug ConcentrationOK Concentration OK? CheckDrug->ConcentrationOK CheckProtocol Review Experimental Protocol ProtocolOK Protocol Valid? CheckProtocol->ProtocolOK CheckCells Assess Cell Line Characteristics CellsSensitive Known Sensitive Cell Line? CheckCells->CellsSensitive ConcentrationOK->CheckProtocol Yes OptimizeConc Optimize Concentration (Dose-Response) ConcentrationOK->OptimizeConc No ProtocolOK->CheckCells Yes RefineProtocol Refine Protocol (e.g., Lysis Buffer, Timepoints) ProtocolOK->RefineProtocol No ConsiderResistance Investigate Resistance Mechanisms CellsSensitive->ConsiderResistance No Solution Problem Identified CellsSensitive->Solution Yes OptimizeConc->Solution RefineProtocol->Solution ConsiderResistance->Solution

Caption: A logical troubleshooting workflow for addressing unexpected results in this compound experiments.

References

Autophagy: A Potential Resistance Mechanism to OSI-027 - Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of autophagy in resistance to the dual mTORC1/mTORC2 inhibitor, OSI-027.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2, with IC50 values of 22 nM and 65 nM, respectively.[1][2] It acts as an ATP-competitive inhibitor of the mTOR kinase domain.[3] By inhibiting both mTORC1 and mTORC2, this compound blocks the phosphorylation of key downstream substrates, including 4E-BP1 and S6K1 (mTORC1) and AKT (mTORC2), thereby inhibiting cancer cell proliferation, growth, and survival.[1][2]

Q2: What is autophagy and why is it relevant in the context of this compound treatment?

Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process plays a crucial role in cellular homeostasis, especially under stress conditions. In the context of cancer, autophagy can have a dual role, acting as a tumor suppressor in some cases and a pro-survival mechanism in others.[4] Treatment with this compound can induce autophagy in cancer cells. This induced autophagy is often a cytoprotective response, allowing cancer cells to survive the metabolic stress caused by mTOR inhibition, thus potentially leading to drug resistance.

Q3: How can I determine if this compound is inducing autophagy in my experimental model?

The induction of autophagy can be monitored by several methods. A common and reliable method is to assess the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) via Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. Another marker to monitor is the level of p62/SQSTM1, a protein that is selectively degraded during autophagy. A decrease in p62 levels can suggest an increase in autophagic flux.

Q4: My cells are developing resistance to this compound. Could autophagy be the cause?

Yes, the induction of protective autophagy is a potential mechanism of resistance to this compound. If you observe an increase in autophagy markers (e.g., increased LC3-II) coinciding with decreased sensitivity to this compound, it is plausible that autophagy is contributing to cell survival. To confirm this, you can perform experiments where you co-treat the cells with this compound and an autophagy inhibitor, such as chloroquine (CQ) or 3-methyladenine (3-MA), or use genetic approaches like siRNA to knock down key autophagy genes (e.g., ATG5, ATG7, or BECN1). If the inhibition of autophagy restores sensitivity to this compound, it strongly suggests that autophagy is a resistance mechanism.

Q5: What is the expected outcome of combining this compound with an autophagy inhibitor?

Combining this compound with an autophagy inhibitor is expected to enhance the cytotoxic effects of this compound in cancer cells where autophagy is acting as a survival mechanism. This can manifest as decreased cell viability, increased apoptosis, and reduced tumor growth in in vivo models.

Troubleshooting Guides

Problem 1: Inconsistent or unclear LC3-II bands on Western blots.
  • Possible Cause 1: Poor separation of LC3-I and LC3-II.

    • Solution: Due to the small size difference between LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa), use a high-percentage (12-15%) Tris-glycine or Tris-Tricine SDS-PAGE gel for better resolution. Ensure the gel runs long enough for adequate separation.

  • Possible Cause 2: Low abundance of LC3-II.

    • Solution: To enhance the detection of LC3-II, treat your cells with an autophagy flux inhibitor like Bafilomycin A1 (BafA1) or chloroquine (CQ) for a few hours before cell lysis. These agents block the degradation of autophagosomes, leading to the accumulation of LC3-II.

  • Possible Cause 3: Antibody issues.

    • Solution: Use a well-validated antibody specific for LC3. Ensure you are using the recommended antibody dilution and incubation conditions. Some antibodies may have a higher affinity for one form of LC3 over the other.

Problem 2: No significant decrease in cell viability after co-treatment with this compound and an autophagy inhibitor.
  • Possible Cause 1: Autophagy is not the primary resistance mechanism.

    • Solution: In your specific cell model, other resistance mechanisms might be at play. Investigate other potential pathways, such as upregulation of alternative survival signaling pathways.

  • Possible Cause 2: Ineffective concentration or duration of the autophagy inhibitor.

    • Solution: Optimize the concentration and treatment duration of the autophagy inhibitor. Perform a dose-response curve for the autophagy inhibitor alone to determine the optimal non-toxic concentration that effectively blocks autophagy in your cells.

  • Possible Cause 3: Insufficient this compound concentration.

    • Solution: Ensure that the concentration of this compound used is sufficient to induce a cellular response and, consequently, the autophagic response. Refer to the IC50 values for your cell line as a starting point.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
BT-474Breast CancerNot specified
IGR-OV1Ovarian CancerNot specified
MDA-MB-231Breast CancerNot specified
SQ20BHead and Neck Cancer1.3
Caki1Kidney Cancer1.9
SKHEP1Liver Cancer3.2

Note: The IC50 values for BT-474, IGR-OV1, and MDA-MB-231 were not explicitly provided in the search results, but this compound was shown to have anti-proliferative effects in these cell lines.[] The IC50 values for SQ20B, Caki1, and SKHEP1 are from cytotoxicity assays after 72 hours of treatment.[3]

Experimental Protocols

Protocol 1: Western Blotting for LC3-I/II and p62

1. Cell Lysis:

  • Treat cells with this compound at the desired concentration and for the appropriate duration. Include a control group treated with vehicle (e.g., DMSO). For autophagic flux analysis, include a condition with an autophagy inhibitor (e.g., 50 µM Chloroquine for 4-6 hours before lysis).
  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Quantification:

  • Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 levels to the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with various concentrations of this compound, with or without a fixed concentration of an autophagy inhibitor (e.g., 25 µM Chloroquine). Include vehicle-treated control wells.

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

4. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

5. Solubilization:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: siRNA-mediated Knockdown of Beclin-1

1. siRNA Preparation:

  • Resuspend the Beclin-1 siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.

2. Transfection:

  • Seed cells in a 6-well plate so that they are 50-60% confluent at the time of transfection.
  • In a sterile tube, dilute the siRNA in serum-free medium.
  • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
  • Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
  • Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.

3. Verification of Knockdown:

  • After the incubation period, harvest the cells and verify the knockdown efficiency of Beclin-1 by Western blotting or qRT-PCR.

4. Subsequent Experiments:

  • Once knockdown is confirmed, the cells can be used for subsequent experiments, such as treatment with this compound and assessment of cell viability or apoptosis.

Mandatory Visualizations

OSI027_Autophagy_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex OSI027 This compound OSI027->mTORC2 OSI027->mTORC1 Protein_Synthesis_Proliferation Protein Synthesis & Cell Proliferation S6K1_4EBP1->Protein_Synthesis_Proliferation Autophagy_Induction Autophagy Induction ULK1_Complex->Autophagy_Induction Autophagosome Autophagosome Autophagy_Induction->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Cell_Survival Cell Survival (Resistance) Autolysosome->Cell_Survival Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Outcome Seed_Cells Seed Cancer Cells Treat_OSI027 Treat with this compound +/- Autophagy Inhibitor Seed_Cells->Treat_OSI027 Viability_Assay Cell Viability Assay (e.g., MTT) Treat_OSI027->Viability_Assay Western_Blot Western Blot for LC3-II & p62 Treat_OSI027->Western_Blot siRNA_Knockdown siRNA Knockdown of Autophagy Genes Treat_OSI027->siRNA_Knockdown Assess_Resistance Assess Autophagy-mediated Resistance Viability_Assay->Assess_Resistance Western_Blot->Assess_Resistance siRNA_Knockdown->Assess_Resistance Troubleshooting_Logic Start Problem: Inconsistent LC3-II Bands Check_Separation Check Gel Percentage (12-15%) & Run Time Start->Check_Separation Check_Flux Use Autophagy Flux Inhibitor (BafA1 or CQ) Check_Separation->Check_Flux If not resolved Check_Antibody Validate Antibody & Dilution Check_Flux->Check_Antibody If not resolved Resolved Problem Resolved Check_Antibody->Resolved If resolved

References

OSI-027 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OSI-027. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in their experiments, with a specific focus on its stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inhibitor of mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2).[1][2] It acts as an ATP-competitive inhibitor of the mTOR kinase domain.[3] By inhibiting both complexes, this compound blocks the phosphorylation of key downstream substrates involved in cell growth, proliferation, and survival, such as 4E-BP1 and S6K1 (downstream of mTORC1) and AKT (downstream of mTORC2).[1][2][4]

Q2: How should I prepare and store a stock solution of this compound?

A2: For in vitro cellular assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in cell culture media?

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A4: You can assess the stability of this compound in your cell culture medium by incubating the compound in the medium at 37°C over a time course (e.g., 0, 24, 48, 72 hours). At each time point, an aliquot of the medium is collected and the concentration of the remaining this compound is quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound activity in a long-term experiment. Degradation of this compound in the cell culture medium over time.- Perform a stability study of this compound in your specific medium (see detailed protocol below).- Consider replenishing the medium with freshly prepared this compound every 48-72 hours for long-term cultures.- Ensure proper storage of stock solutions to prevent initial degradation.
Variability in experimental results between batches. Inconsistent concentration of active this compound due to degradation.- Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment.- Validate the concentration of your stock solution periodically.- Standardize the incubation time and conditions for all experiments.
Precipitation of this compound in the cell culture medium. Poor solubility of this compound at the working concentration.- Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to maintain solubility.- Prepare the final dilution of this compound in pre-warmed medium and mix thoroughly.- Visually inspect the medium for any signs of precipitation before adding it to the cells.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC-MS.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC-MS system

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired cell culture medium at the final working concentration.

  • Incubation: Incubate the this compound-containing medium in a sterile container at 37°C in a 5% CO₂ incubator.

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 8, 24, 48, and 72 hours). The t=0 sample should be collected immediately after preparation.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Sample Preparation for HPLC-MS:

    • Thaw the samples on ice.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile or methanol.

    • Vortex and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in the mobile phase.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.

    • Generate a standard curve using known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0.

    • Plot the percentage of this compound remaining against time to determine the degradation profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C

Time (Hours)This compound Concentration (µM)% Remaining
01.00100
80.9898
240.9595
480.9191
720.8585

This table is for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_osi Prepare this compound in Cell Culture Medium incubate Incubate at 37°C, 5% CO₂ prep_osi->incubate t0 T=0h incubate->t0 t8 T=8h incubate->t8 t24 T=24h incubate->t24 t48 T=48h incubate->t48 t72 T=72h incubate->t72 storage Store at -80°C t0->storage t8->storage t24->storage t48->storage t72->storage hplc_prep Sample Preparation (Protein Precipitation) storage->hplc_prep hplc_ms HPLC-MS Analysis hplc_prep->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis

Caption: Experimental workflow for assessing this compound stability.

G GF Growth Factors / Insulin PI3K PI3K GF->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Survival Cell Survival AKT->Survival mTORC2 mTORC2 (Rictor, mSIN1, GβL) mTORC2->AKT Rheb Rheb TSC->Rheb mTORC1 mTORC1 (Raptor, GβL) Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K1->Growth FourEBP1->Growth OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

References

Technical Support Center: OSI-027 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the dual mTORC1/mTORC2 inhibitor, OSI-027, in animal models. The information is designed to help minimize toxicity and ensure the successful execution of preclinical experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in-vivo studies with this compound.

Issue 1: Managing Renal Toxicity

Question: My animals are showing signs of renal distress (e.g., increased serum creatinine, weight loss, changes in urine output) after treatment with this compound. What steps can I take to mitigate this?

Answer:

Renal toxicity is a known dose-limiting side effect of this compound. Here are some strategies to manage and minimize kidney-related adverse events in your animal models:

  • Dose and Schedule Optimization:

    • Intermittent Dosing: Consider an intermittent dosing schedule. A study in a mouse xenograft model reported that daily dosing for 6 days followed by a 2-day break was well-tolerated. This approach may allow for renal recovery between treatment cycles.

    • Dose Reduction: If signs of toxicity are observed, a dose reduction may be necessary. The maximum tolerated dose (MTD) in preclinical toxicology studies was reported as 20 mg/kg/day in rodents and 2.5 mg/kg/day in monkeys. However, efficacy studies have used doses up to 65 mg/kg in mice, which were reported as "well-tolerated" with less than 10% body weight loss. This suggests a narrow therapeutic window, and the optimal dose may vary depending on the animal strain, age, and tumor model.

  • Supportive Care:

    • Hydration: Ensure animals have free access to water. Proper hydration is crucial for renal function and can help mitigate drug-induced kidney injury. In some cases, subcutaneous or intraperitoneal administration of sterile saline can be considered for supportive hydration, but this should be done under veterinary guidance.

    • Dietary Considerations: Provide a standard, balanced diet. Avoid high-protein diets that could put additional stress on the kidneys.

  • Monitoring:

    • Regular Health Checks: Monitor animals daily for clinical signs of distress, including changes in weight, activity level, and grooming habits.

    • Serum Biomarkers: At designated time points, collect blood samples to monitor serum creatinine and blood urea nitrogen (BUN) levels. A significant increase in these markers is indicative of kidney damage.

    • Histopathology: At the end of the study, or if an animal needs to be euthanized due to toxicity, perform a histopathological examination of the kidneys to assess for tubular damage, interstitial nephritis, or other signs of nephrotoxicity.

Issue 2: Addressing Cardiac Events

Question: I am concerned about the potential for cardiac toxicity with this compound. How can I monitor for and minimize cardiac-related side effects?

Answer:

Cardiac events have been reported as a dose-limiting toxicity in clinical trials of this compound. While specific preclinical cardiac toxicity data for this compound is limited, here are some general guidelines for monitoring and mitigating cardiotoxicity in animal models:

  • Baseline and Follow-up Monitoring:

    • Echocardiography: If available, perform baseline and periodic echocardiograms to assess cardiac function, including left ventricular ejection fraction (LVEF). A significant decrease in LVEF can indicate cardiotoxicity.

    • Electrocardiography (ECG): In larger animal models, ECG can be used to monitor for arrhythmias or other changes in cardiac electrical activity.

    • Serum Biomarkers: At necropsy, collect blood to measure cardiac troponins (cTnI, cTnT). Elevated levels of these proteins are sensitive indicators of myocardial injury.

  • Dose Management:

    • As with renal toxicity, consider dose reduction or intermittent scheduling if any signs of cardiac dysfunction are observed.

  • Histopathology:

    • Perform a thorough histopathological examination of the heart tissue at the end of the study to look for signs of cardiomyocyte damage, inflammation, or fibrosis.

Issue 3: Managing Gastrointestinal (GI) Toxicity

Question: My animals are experiencing diarrhea and weight loss after oral administration of this compound. What are the best practices for managing these GI side effects?

Answer:

Gastrointestinal issues are common with many orally administered cancer therapies. Here's how you can manage them in your animal models:

  • Proper Administration Technique:

    • Oral Gavage: Ensure that oral gavage is performed by a trained individual to minimize stress and prevent accidental administration into the lungs. Use an appropriately sized, flexible gavage needle.

    • Formulation: this compound can be dissolved in a vehicle like 20% Trappsol for oral gavage. Ensure the formulation is well-dissolved and administered at a consistent volume.

  • Supportive Care:

    • Nutritional Support: Provide highly palatable and easily digestible food to encourage eating. If significant weight loss occurs, a high-calorie dietary supplement may be considered.

    • Anti-diarrheal Agents: In cases of severe diarrhea, the use of anti-diarrheal medications may be considered in consultation with a veterinarian. For example, smectite, a natural clay, has been shown to be effective in managing chemotherapy-induced diarrhea in dogs.

  • Monitoring:

    • Daily Body Weight: This is a critical and sensitive indicator of overall health. A body weight loss of more than 15-20% from baseline is often a humane endpoint.

    • Stool Consistency: Monitor and score fecal consistency daily.

Issue 4: Hyperglycemia and Metabolic Changes

Question: I have read that mTOR inhibitors can cause hyperglycemia. How should I monitor for and manage this?

Answer:

Inhibition of the mTOR pathway can interfere with glucose metabolism and lead to hyperglycemia.

  • Monitoring:

    • Blood Glucose Levels: Monitor blood glucose levels periodically, especially during the initial phase of treatment. This can be done using a standard glucometer with a small blood sample from the tail vein.

    • Fasting vs. Non-fasting Glucose: Be consistent with whether you are measuring glucose in a fasted or non-fasted state.

  • Management:

    • Diet: A standard rodent diet is typically sufficient. Avoid high-sugar treats or diets.

    • Co-administration: In a study with the mTOR inhibitor rapamycin, co-administration of the PPARγ ligand rosiglitazone was shown to correct fasting hyperglycemia and attenuate glucose intolerance in rats. While not specifically tested with this compound, this suggests that exploring co-administration with insulin-sensitizing agents could be a potential strategy, though this would constitute a new experimental variable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: The optimal dose will depend on your specific animal model and experimental goals. However, based on published preclinical studies, a dose range of 25-65 mg/kg administered daily by oral gavage has been used in xenograft models and was reported to be well-tolerated. It is advisable to start with a lower dose and escalate if it is well-tolerated and the desired pharmacodynamic effect is not achieved. A pilot study to determine the maximum tolerated dose in your specific strain and model is highly recommended.

Q2: How should I prepare this compound for oral administration in rodents?

A2: For in vivo studies, this compound has been successfully dissolved in 20% Trappsol (a cyclodextrin derivative) for administration by oral gavage. The compound should be dissolved to the appropriate concentration to deliver the desired dose in a volume of 10 mL/kg.

Q3: What are the key differences in toxicity between this compound and rapamycin in animal models?

A3: this compound is a dual mTORC1/mTORC2 inhibitor, while rapamycin and its analogs (rapalogs) are primarily allosteric inhibitors of mTORC1. This difference in mechanism can lead to different toxicity profiles. By inhibiting mTORC2, this compound more strongly blocks the phosphorylation of AKT, which can lead to more pronounced metabolic side effects like hyperglycemia. While direct comparative toxicology studies are limited, it is plausible that the broader target engagement of this compound could lead to a higher incidence or severity of certain toxicities compared to rapamycin at equipotent doses for mTORC1 inhibition.

Q4: Can I co-administer this compound with other chemotherapy agents?

A4: Yes, co-administration of this compound with other agents has been explored in preclinical models to enhance anti-tumor efficacy. For example, studies have shown that this compound can sensitize pancreatic cancer cells to gemcitabine in a mouse xenograft model. When combining therapies, it is crucial to monitor for additive or synergistic toxicities and potentially adjust the doses of one or both agents.

Data Presentation

Table 1: Summary of this compound Dosing and Tolerability in Animal Models

Animal ModelDose and ScheduleAdministration RouteReported Tolerability/ToxicityReference
Rodents (general)20 mg/kg/dayNot specifiedMaximum Tolerated Dose (MTD) in toxicology studies
Monkeys (general)2.5 mg/kg/dayNot specifiedMaximum Tolerated Dose (MTD) in toxicology studies
Mouse (Jeko xenograft)50 mg/kg, daily for 6 days on/2 days offOral GavageWell-tolerated, no significant weight loss or other toxicities
Mouse (various xenografts)50 or 65 mg/kg, dailyOral GavageWell-tolerated, <10% body weight loss
Mouse (GEO colorectal xenograft)65 mg/kgOral GavageNot specified

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Mice
  • Materials:

    • This compound powder

    • Vehicle: 20% Trappsol in sterile water

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Appropriately sized flexible oral gavage needles (e.g., 20-gauge, 1.5 inches for adult mice)

    • 1 mL syringes

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 20% Trappsol.

    • Vortex vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

    • Prepare the dosing solution fresh daily.

  • Oral Gavage Procedure:

    • Weigh the mouse to determine the precise volume of the dosing solution to administer.

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.

    • Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth into the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the dosing solution.

    • Gently remove the needle.

    • Monitor the animal for a few minutes after dosing to ensure there are no signs of respiratory distress.

Mandatory Visualization

Diagram 1: mTOR Signaling Pathway and this compound Inhibition

mTOR_Pathway growth_factor Growth Factors (e.g., IGF-1) pi3k PI3K growth_factor->pi3k mTORC2 mTORC2 growth_factor->mTORC2 akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb-GTP tsc->rheb mTORC1 mTORC1 rheb->mTORC1 s6k1 S6K1 mTORC1->s6k1 four_ebp1 4E-BP1 mTORC1->four_ebp1 autophagy Autophagy mTORC1->autophagy protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis akt_ser473 Akt (Ser473) Phosphorylation mTORC2->akt_ser473 cell_survival Cell Survival & Proliferation akt_ser473->cell_survival osi027 This compound osi027->mTORC1 osi027->mTORC2 experimental_workflow start Start: Plan Experiment pilot Pilot Study: Determine MTD start->pilot dose_select Select Dose/Schedule (e.g., intermittent dosing) pilot->dose_select treatment Administer this compound (Oral Gavage) dose_select->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs - Stool Consistency treatment->monitoring toxicity_check Toxicity Observed? monitoring->toxicity_check biomarkers Periodic Monitoring: - Blood Glucose - Serum Creatinine/BUN biomarkers->toxicity_check supportive_care Implement Supportive Care: - Hydration - Nutritional Support toxicity_check->supportive_care Yes endpoint Endpoint Analysis: - Histopathology - Cardiac Biomarkers toxicity_check->endpoint No / End of Study dose_adjust Adjust Dose or Schedule supportive_care->dose_adjust dose_adjust->treatment logical_relationship cluster_mitigation Mitigation Strategies dose ↑ this compound Dose efficacy ↑ Anti-tumor Efficacy dose->efficacy toxicity ↑ Risk of Toxicity (Renal, Cardiac, GI, Metabolic) dose->toxicity intermittent Intermittent Dosing intermittent->toxicity Mitigates minimized_tox Minimized Toxicity supportive Supportive Care supportive->toxicity Manages monitoring Close Monitoring monitoring->toxicity Detects Early

Technical Support Center: Overcoming Acquired Resistance to OSI-027

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to OSI-027, a dual mTORC1/mTORC2 inhibitor, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, has started to proliferate again despite continuous treatment. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to dual mTORC1/mTORC2 inhibitors like this compound often involves the activation of alternative survival pathways. The most common mechanisms include:

  • Feedback Activation of the PI3K/AKT Pathway: While this compound inhibits mTORC2-mediated phosphorylation of AKT at Ser473, cancer cells can develop mechanisms to reactivate AKT. Inhibition of mTORC1 can lead to the loss of a negative feedback loop involving S6K1 and insulin receptor substrate 1 (IRS-1), resulting in enhanced PI3K signaling and subsequent AKT activation.[1][2][3]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Chronic mTOR inhibition can lead to the increased expression and activation of RTKs such as IGF-1R and EGFR.[4][5] This provides an alternative route for activating downstream pro-survival signaling.

  • Activation of the MAPK/ERK Pathway: As a compensatory mechanism, cancer cells can upregulate the Ras/Raf/MEK/ERK signaling cascade to bypass the mTOR blockade and promote proliferation.[1][6]

  • Activation of STAT3 Signaling: In some contexts, particularly in PTEN-deficient cancers, inhibition of the PI3K/mTOR pathway can trigger a feedback loop leading to the activation of JAK1/STAT3 signaling, which promotes cell survival.[7][8]

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A combination of molecular biology techniques can help elucidate the resistance mechanism. We recommend a tiered approach:

  • Phospho-protein analysis (Western Blot or Proteomics): Assess the phosphorylation status of key signaling proteins in your resistant cells compared to sensitive parental cells, both with and without this compound treatment. Key proteins to examine are listed in the table below.

  • Gene Expression Analysis (RT-qPCR or RNA-seq): Analyze the mRNA levels of common receptor tyrosine kinases to check for transcriptional upregulation.

  • Functional Assays: Use specific inhibitors for suspected bypass pathways (e.g., a MEK inhibitor or a STAT3 inhibitor) in combination with this compound to see if sensitivity is restored.

Troubleshooting Guide

Issue 1: Increased p-AKT (Thr308) levels observed in this compound resistant cells.

This observation strongly suggests the reactivation of the PI3K pathway, as p-AKT (Thr308) is a direct target of PDK1, which is downstream of PI3K.

Troubleshooting Steps:

  • Confirm mTORC1/2 Inhibition: Verify that this compound is still inhibiting its direct targets by checking the phosphorylation of mTORC1 substrates (p-4E-BP1, p-S6K) and the mTORC2 substrate p-AKT (Ser473).

  • Investigate Upstream RTKs: Perform a phospho-RTK array or western blots for activated (phosphorylated) forms of receptors like IGF-1R, EGFR, and HER2.

  • Test Combination Therapy: Treat your resistant cells with this compound in combination with a PI3K inhibitor (e.g., Alpelisib, Pictilisib) to assess for synergistic effects and restoration of growth inhibition.

Experimental Protocols & Data

Protocol 1: Western Blot Analysis of Key Signaling Pathways
  • Cell Lysis: Culture sensitive and resistant cells to 80% confluency. Treat with this compound at the desired concentration for 2-24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Table 1: Key Antibodies for Investigating this compound Resistance

PathwayPrimary AntibodyExpected Change in Resistant Cells
mTORC1 p-4E-BP1 (Thr37/46)Should remain low with this compound treatment
p-S6K (Thr389)Should remain low with this compound treatment
mTORC2 p-AKT (Ser473)Should remain low with this compound treatment
PI3K/AKT p-AKT (Thr308)Increased
p-PDK1 (Ser241)Increased
p-GSK3β (Ser9)Increased
MAPK/ERK p-ERK1/2 (Thr202/Tyr204)Increased
p-MEK1/2 (Ser217/221)Increased
STAT3 p-STAT3 (Tyr705)Increased

Visualizing Resistance Mechanisms

Signaling Pathway Diagrams

The following diagrams illustrate the primary mechanisms of acquired resistance to this compound.

G cluster_0 PI3K/AKT Feedback Activation RTK RTK (e.g., IGF-1R) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K IRS1 IRS-1 S6K->IRS1 Inhibitory Feedback (Lost) IRS1->PI3K OSI027 This compound OSI027->mTORC2 OSI027->mTORC1

Caption: Feedback activation of PI3K/AKT pathway.

G cluster_1 Compensatory MAPK/ERK Activation cluster_2 mTOR Pathway (Inhibited) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR mTOR_Proliferation Proliferation mTOR->mTOR_Proliferation OSI027 This compound OSI027->mTOR

Caption: Upregulation of the MAPK/ERK pathway.

Experimental Workflow

G start This compound Resistant Cell Line western Western Blot: p-AKT(T308), p-ERK, p-STAT3 start->western qpcr RT-qPCR: IGF-1R, EGFR, etc. start->qpcr combo Combination Treatment: + PI3Ki, + MEKi, + STAT3i start->combo outcome1 Restore Sensitivity combo->outcome1 outcome2 No Change combo->outcome2

Caption: Workflow for characterizing resistance.

References

Validation & Comparative

A Comparative Analysis of OSI-027 and Rapamycin on mTORC1 and mTORC2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OSI-027 and rapamycin, focusing on their differential effects on the mTORC1 and mTORC2 signaling complexes. The information presented is supported by experimental data from preclinical studies.

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates various cellular signals to regulate cell growth, proliferation, metabolism, and survival.[1][2] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2][3] While both complexes are central to cellular function, they have different downstream targets and sensitivities to inhibitors.[2][4] This guide compares the first-generation allosteric mTORC1 inhibitor, rapamycin, with the second-generation ATP-competitive dual mTORC1 and mTORC2 inhibitor, this compound.[3][5]

Mechanism of Action: A Tale of Two Inhibitors

Rapamycin functions as an allosteric inhibitor of mTORC1.[5] It first binds to the intracellular receptor FKBP12, and this complex then interacts with the FRB domain of mTOR within the mTORC1 complex, leading to the partial inhibition of its kinase activity.[5][6] Notably, rapamycin does not directly inhibit mTORC2, although prolonged treatment has been shown to disrupt mTORC2 assembly and signaling in some cell types.[7][8]

In contrast, This compound is an orally bioavailable, potent, and selective dual inhibitor of both mTORC1 and mTORC2.[1][9] It acts as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR.[9] This mechanism allows this compound to block the activity of both complexes, leading to a more comprehensive inhibition of the mTOR signaling pathway.[3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data on the inhibitory effects of this compound and rapamycin.

InhibitorTargetIC50 (Biochemical Assay)Downstream EffectsReference
This compound mTORC122 nMInhibits phosphorylation of 4E-BP1 and S6K1.[3][9]
mTORC265 nMInhibits phosphorylation of AKT (Ser473).[3][9]
Rapamycin mTORC1Varies (Allosteric)Partially inhibits phosphorylation of S6K1; less effective against 4E-BP1.[10][11][3][6]
mTORC2Not a direct inhibitorChronic exposure may inhibit assembly and signaling.[7][8][3]

Differential Effects on Downstream Signaling Pathways

The distinct mechanisms of this compound and rapamycin result in significantly different impacts on downstream signaling cascades.

This compound:

  • mTORC1 Inhibition: Potently inhibits the phosphorylation of key mTORC1 substrates, 4E-BP1 and S6K1.[3] This leads to a robust suppression of protein synthesis and cell growth.[12]

  • mTORC2 Inhibition: Directly inhibits mTORC2, thereby blocking the phosphorylation of its primary substrate, AKT at Serine 473.[3][10] This is a critical distinction from rapamycin, as AKT is a key node in cell survival and proliferation pathways. Inhibition of AKT by this compound can prevent the feedback activation of AKT that is often observed with rapamycin treatment.[12]

Rapamycin:

  • mTORC1 Inhibition: Primarily inhibits the phosphorylation of S6K1.[13] Its effect on 4E-BP1, another crucial substrate for cap-dependent translation, is often incomplete.[5][10]

  • mTORC2 Signaling: Acute treatment with rapamycin does not inhibit mTORC2.[14] In fact, by inhibiting the S6K1 negative feedback loop, rapamycin treatment can lead to the activation of AKT through mTORC2, a potential mechanism of drug resistance.[15] However, prolonged exposure to rapamycin has been demonstrated to inhibit mTORC2 assembly and signaling in certain cellular contexts.[7][8]

The following diagram illustrates the differential effects of this compound and rapamycin on the mTOR signaling pathway.

mTOR_pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates AKT AKT mTORC2->AKT phosphorylates (S473) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis AKT->mTORC1 feedback inhibition Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Rapamycin Rapamycin Rapamycin->mTORC1 allosterically inhibits OSI027 This compound OSI027->mTORC1 ATP-competitively inhibits OSI027->mTORC2 ATP-competitively inhibits

Caption: Differential inhibition of mTORC1 and mTORC2 by this compound and Rapamycin.

Experimental Protocols

The following are generalized protocols for key experiments used to compare this compound and rapamycin, based on methodologies reported in preclinical studies.

Cell Culture and Treatment
  • Cell Lines: A variety of cancer cell lines with different genetic backgrounds (e.g., BT-474, IGR-OV1, MDA-MB-231, Jeko, Jurkat) are commonly used.[10][12]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound, rapamycin, or a vehicle control (e.g., DMSO). Treatment duration can range from a few hours to several days depending on the assay.[10][12]

Western Blot Analysis

This technique is used to assess the phosphorylation status of mTORC1 and mTORC2 downstream targets.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-4E-BP1, 4E-BP1, p-S6K1, S6K1, p-AKT (Ser473), AKT) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This assay measures the effect of the inhibitors on cell viability and growth.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Inhibitor Treatment: After 24 hours, cells are treated with a range of concentrations of this compound or rapamycin.

  • Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) can then be determined.

Conclusion

This compound and rapamycin represent two distinct classes of mTOR inhibitors with fundamentally different mechanisms of action and downstream effects. Rapamycin, as a first-generation allosteric inhibitor, primarily and partially targets mTORC1. In contrast, this compound is a second-generation ATP-competitive inhibitor that potently blocks the activity of both mTORC1 and mTORC2. This dual inhibition by this compound leads to a more complete shutdown of the mTOR signaling pathway, including the prevention of the feedback activation of AKT often associated with rapamycin treatment. These differences are critical for researchers and drug developers to consider when selecting an mTOR inhibitor for preclinical studies or clinical applications. The superior inhibitory profile of this compound on both mTOR complexes suggests its potential for greater efficacy in therapeutic settings where the mTOR pathway is dysregulated.[12][16]

References

A Preclinical Head-to-Head: OSI-027 vs. Everolimus in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for renal cell carcinoma (RCC), inhibitors of the mammalian target of rapamycin (mTOR) have carved out a significant niche. Everolimus, an allosteric inhibitor of mTOR complex 1 (mTORC1), is an established therapeutic agent. However, the development of dual mTORC1 and mTORC2 inhibitors, such as OSI-027, presents a potentially more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical axis in RCC pathogenesis. This guide provides an objective comparison of this compound and everolimus, drawing on available preclinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Complexes

Everolimus functions by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1. This disrupts downstream signaling, leading to reduced cell proliferation and angiogenesis.[1] In contrast, this compound is a potent and selective dual inhibitor, targeting the kinase domains of both mTORC1 and mTORC2.[2] This dual inhibition not only blocks the proliferative signals downstream of mTORC1 but also abrogates the pro-survival signals mediated by mTORC2 through its phosphorylation of AKT at serine 473.[2] The inhibition of mTORC2 is theoretically advantageous as it can prevent the feedback activation of AKT that is often observed with mTORC1-selective inhibitors like everolimus.[2]

dot

Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting the distinct inhibitory targets of Everolimus (mTORC1) and this compound (mTORC1 and mTORC2).

Comparative Efficacy in Preclinical Models

In Vitro Studies

In vitro assays are fundamental to assessing the direct anti-cancer effects of therapeutic compounds on cancer cell lines. Key parameters include cell viability, proliferation, and apoptosis.

Table 1: In Vitro Activity of mTOR Inhibitors in RCC Cell Lines

ParameterThis compoundEverolimusReference Cell Lines
Target mTORC1/mTORC2mTORC1N/A
Biochemical IC50 mTORC1: 22 nMmTORC2: 65 nMNot directly reported for isolated complexesN/A
Cell Viability (IC50) Data not available for RCC lines786-O: ~1-9 µM range testedCaki-1: Dose-dependent decrease786-O, Caki-1
Apoptosis Induction Induces cell death in other cancer cell lines with activated PI3K-AKT signalingInduces apoptosis in Caki-1 cells, evidenced by PARP cleavageCaki-1
Downstream Signaling Inhibits p-AKT (S473), p-4E-BP1, and p-S6K1Inhibits p-S6K1; can lead to feedback activation of AKTVarious

Note: Data for this compound in RCC cell lines is limited in the public domain. The provided information is based on its characterization in other cancer models. The everolimus data is derived from studies on RCC cell lines.

In Vivo Studies

Xenograft models, where human cancer cells are implanted into immunodeficient mice, provide a platform to evaluate the anti-tumor efficacy of drugs in a living system.

Table 2: In Vivo Antitumor Activity in Xenograft Models

ParameterThis compound (in other cancers)Everolimus (in RCC)Animal Model
Tumor Growth Inhibition Superior to rapamycin in colon cancer xenograftsDose-dependent inhibition of tumor growthNude mice
Mechanism Inhibition of p-AKT and p-4E-BP1 in tumor tissueInhibition of downstream mTORC1 targets, reduction in VEGF expression and microvessel densityNude mice

Note: As with the in vitro data, in vivo efficacy of this compound has been reported for other cancer types, with a direct comparison to rapamycin (an analog of everolimus) showing superiority. Data for everolimus is from RCC xenograft studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of mTOR inhibitors.

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Plating: Seed RCC cells (e.g., 786-O, Caki-1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound or everolimus for 72 hours.

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove unbound SRB by washing plates four times with 1% acetic acid.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Culture RCC cells and treat with this compound or everolimus for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Western Blot Analysis of PI3K/mTOR Pathway Proteins
  • Protein Extraction: Lyse treated RCC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K1, and 4E-BP1 overnight at 4°C.[4][5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

RCC Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human RCC cells (e.g., 1 x 10^6 786-O cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound, everolimus). Administer drugs according to the desired schedule and route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

dot

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture RCC Cell Lines (e.g., 786-O, Caki-1) Drug Treatment Treat with this compound or Everolimus Cell Culture->Drug Treatment Xenograft Model Establish RCC Xenografts in Mice Cell Culture->Xenograft Model Implantation Viability Assay Cell Viability (SRB Assay) Drug Treatment->Viability Assay Apoptosis Assay Apoptosis (Annexin V/PI) Drug Treatment->Apoptosis Assay Western Blot Signaling Pathway (Western Blot) Drug Treatment->Western Blot Drug Administration Administer this compound or Everolimus Xenograft Model->Drug Administration Tumor Monitoring Monitor Tumor Growth & Body Weight Drug Administration->Tumor Monitoring Endpoint Analysis Tumor Excision & Further Analysis Tumor Monitoring->Endpoint Analysis

Caption: A typical experimental workflow for the preclinical comparison of this compound and everolimus in RCC models.

Conclusion

Based on their distinct mechanisms of action, this compound, as a dual mTORC1/mTORC2 inhibitor, holds theoretical advantages over the mTORC1-selective inhibitor everolimus. The ability to block the mTORC2-AKT survival pathway is a compelling rationale for its potential to overcome the resistance mechanisms associated with mTORC1 inhibition. While direct comparative data in RCC models is lacking, preclinical studies of this compound in other cancers have demonstrated its potent anti-tumor activity and superiority over rapamycin, a close analog of everolimus.[2] Further investigation of this compound in well-characterized RCC models is warranted to definitively determine its preclinical efficacy relative to everolimus and to support its potential clinical development for this disease.

References

A Head-to-Head Preclinical Comparison of OSI-027 and AZD8055: Dual mTORC1/mTORC2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling pathway remains a critical axis of investigation due to its frequent dysregulation in various malignancies. Second-generation mTOR inhibitors, which competitively block the ATP-binding site of the mTOR kinase, have emerged as promising therapeutic agents by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition offers a more complete blockade of mTOR signaling compared to first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1.[1][2]

This guide provides a head-to-head comparison of two prominent dual mTORC1/mTORC2 inhibitors, OSI-027 and AZD8055, based on available preclinical data. While direct comparative studies are limited, this document compiles and juxtaposes key findings from separate preclinical investigations to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Approach to mTOR Inhibition

Both this compound and AZD8055 are orally bioavailable, small-molecule inhibitors that function as ATP-competitive inhibitors of the mTOR kinase.[3][4][5] This mechanism allows them to directly target the catalytic activity of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[3][5] The inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like 4E-BP1 and S6K1, which are crucial for protein synthesis and cell growth.[2] Concurrently, the inhibition of mTORC2 prevents the phosphorylation and full activation of AKT at serine 473, a key event in cell survival and proliferation.[2][6] This dual action is a significant advantage over rapalogs, which can lead to a feedback activation of AKT via mTORC2.[1][6]

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT (S473) AKT (S473) mTORC2->AKT (S473) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation AKT (S473)->Cell Growth & Proliferation Inhibitors This compound AZD8055 Inhibitors->mTORC1 Inhibitors->mTORC2

Figure 1: Simplified mTOR Signaling Pathway showing the dual inhibition of mTORC1 and mTORC2 by this compound and AZD8055.

Biochemical and In Vitro Activity

Both this compound and AZD8055 have demonstrated potent inhibition of mTOR kinase activity in biochemical assays and antiproliferative effects across a range of cancer cell lines. The following tables summarize their reported IC50 values.

Table 1: Biochemical Inhibitory Activity

CompoundTargetIC50 (nM)Selectivity
This compound mTORC122[2]>100-fold vs. PI3Kα, β, γ, and DNA-PK[2]
mTORC265[2]
AZD8055 mTOR0.8[5]~1,000-fold vs. PI3K isoforms

Note: The this compound IC50 values are for the respective complexes, while the AZD8055 value is for the mTOR kinase.

Table 2: In Vitro Antiproliferative Activity (IC50 values)

Cell LineCancer TypeThis compound (µM)AZD8055 (nM)
U87MGGlioblastoma-53
A549Lung Cancer-50
H838Lung Cancer-20
BT-474Breast CancerNot specified, but potent inhibition shown[1]-
IGR-OV1Ovarian CancerNot specified, but potent inhibition shown[1]-
MDA-MB-231Breast CancerNot specified, but potent inhibition shown[1]-
VariousPediatric Cancers-Median IC50: 24.7

Note: Data for this compound and AZD8055 are from separate studies and direct comparison of potency should be made with caution. A dash (-) indicates that data was not available in the reviewed sources.

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo antitumor activity of both this compound and AZD8055 across various cancer types.

Table 3: In Vivo Antitumor Activity in Xenograft Models

CompoundXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)
This compound COLO 205Colorectal65 mg/kg, PO, QD100% TGI with 37% regression[1]
GEOColorectal65 mg/kg, PO, QD95% TGI[5]
MDA-MB-231Breast25 mg/kg, PO, BID90% TGI[1]
SKOV-3Ovarian50 mg/kg, PO, QD100% TGI with 15% regression[5]
AZD8055 U87-MGGlioblastoma10 mg/kg, PO, BID77% TGI[5]
U87-MGGlioblastoma20 mg/kg, PO, QD85% TGI[5]
VariousMultiple10-20 mg/kgSignificant antitumor activity

Note: PO = Per os (oral administration), QD = once daily, BID = twice daily. TGI data are from separate studies and not from a direct head-to-head comparison.

Experimental Protocols

The characterization of this compound and AZD8055 involved a range of standard preclinical assays. Below are generalized methodologies based on the reviewed literature.

mTOR Kinase Assay: The potency and selectivity of the inhibitors were determined using biochemical assays. For instance, native mTORC1 and mTORC2 complexes can be immunoprecipitated from cell lysates (e.g., HeLa cells) using anti-Raptor or anti-Rictor antibodies, respectively.[1] The kinase activity is then measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.[1]

Cell Proliferation Assays: The antiproliferative effects of the compounds were assessed in various cancer cell lines. Cells are typically seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Western Blot Analysis: To confirm the mechanism of action, cells are treated with the inhibitors for a defined time, followed by lysis and protein quantification. The phosphorylation status of key signaling proteins within the mTOR pathway (e.g., p-AKT (S473), p-4E-BP1 (T37/46), p-S6K) is then analyzed by Western blotting using specific antibodies.[1]

In Vivo Xenograft Studies: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitors are administered orally at specified doses and schedules. Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[1][5] At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).[1]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Signaling Western Blotting (Pathway Modulation) Biochemical_Assay->Cell_Signaling Cell_Proliferation Cell Proliferation Assays (Antiproliferative IC50) Cell_Signaling->Cell_Proliferation Xenograft_Model Tumor Xenograft Model Establishment Cell_Proliferation->Xenograft_Model TGI_Study Tumor Growth Inhibition (Efficacy Assessment) Xenograft_Model->TGI_Study PD_Analysis Pharmacodynamic Analysis (Target Engagement in Tumors) TGI_Study->PD_Analysis

Figure 2: A typical experimental workflow for the preclinical evaluation of mTOR inhibitors like this compound and AZD8055.

Summary

Based on the available preclinical data, both this compound and AZD8055 are potent, selective, and orally bioavailable dual mTORC1/mTORC2 inhibitors. They effectively inhibit downstream signaling of both complexes, leading to significant antiproliferative activity in vitro and robust tumor growth inhibition in vivo across a variety of cancer models.[1][2][5] In preclinical studies, both compounds have shown superiority over the first-generation mTOR inhibitor rapamycin.[1]

References

Validating OSI-027 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of OSI-027, a potent dual inhibitor of mTORC1 and mTORC2. We present supporting experimental data, detailed protocols, and a comparative analysis with the first-generation mTOR inhibitor, rapamycin, to offer a clear framework for assessing the efficacy of mTOR-targeted therapies.

Introduction to this compound and the mTOR Signaling Pathway

This compound is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] This dual inhibitory action distinguishes it from allosteric inhibitors like rapamycin, which primarily target mTORC1.[4][5] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its frequent dysregulation in cancer has made it a prime therapeutic target.[6][7]

This compound's mechanism of action involves binding to the kinase domain of mTOR, thereby preventing the phosphorylation of key downstream effectors of both complexes.[8] Inhibition of mTORC1 is typically monitored by the phosphorylation status of substrates like the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1).[4][9] Concurrently, mTORC2 inhibition is assessed by the reduction in phosphorylation of Akt at the serine 473 residue (pAkt S473).[4][9][10]

mTOR Signaling Pathway and Inhibition by this compound

mTOR_Pathway cluster_inputs Upstream Signals cluster_outputs Downstream Effects PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt pS473 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 pS6 pS6 S6K1->pS6 CellGrowth Cell Growth & Proliferation pS6->CellGrowth eIF4E eIF4E _4EBP1->eIF4E eIF4E->CellGrowth OSI027 This compound OSI027->mTORC2 OSI027->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1 GrowthFactors Growth Factors GrowthFactors->PI3K

Caption: Simplified mTOR signaling pathway illustrating the dual inhibitory action of this compound on mTORC1 and mTORC2, in contrast to the mTORC1-specific inhibition by rapamycin.

Comparative Analysis of In Vivo Target Engagement

Validating the in vivo activity of mTOR inhibitors is crucial for preclinical and clinical development. This is typically achieved by measuring the phosphorylation levels of downstream biomarkers in tumor tissues or surrogate tissues following drug administration.[1][11]

Key Pharmacodynamic Biomarkers
BiomarkerComplexSignificanceThis compound EffectRapamycin Effect
p-4E-BP1 (T37/46) mTORC1A direct substrate of mTORC1, its phosphorylation is critical for initiating protein translation.Strong InhibitionInhibition
p-S6 (S235/236) mTORC1 (via S6K1)A downstream effector of the mTORC1-S6K1 axis, its phosphorylation correlates with ribosome biogenesis and protein synthesis.Strong InhibitionStrong Inhibition
p-Akt (S473) mTORC2A direct substrate of mTORC2, its phosphorylation is a key indicator of mTORC2 activity and cell survival signaling.Strong InhibitionNo Inhibition / Potential Increase
In Vivo Experimental Data: this compound vs. Rapamycin

The following table summarizes data from a study using a COLO 205 human colon cancer xenograft model, demonstrating the differential effects of this compound and rapamycin on key pharmacodynamic biomarkers in tumor tissue.[3]

Treatment GroupDose & Schedulep-4E-BP1 (% of Control) at 8hp-S6 (% of Control) at 8hp-Akt (S473) (% of Control) at 8h
Vehicle Control N/A100%100%100%
This compound 65 mg/kg, oral, daily~20%~10%~15%
Rapamycin 20 mg/kg, i.p., 5 days/week~40%~5%~120%

Data are estimations based on graphical representations from the source.[3]

These data highlight that while both this compound and rapamycin inhibit mTORC1 signaling (p-4E-BP1 and p-S6), only this compound effectively inhibits mTORC2 signaling (p-Akt S473).[3] Notably, rapamycin treatment can lead to a feedback activation of Akt phosphorylation, a potential mechanism of drug resistance that is abrogated by dual mTORC1/mTORC2 inhibitors like this compound.[12]

Experimental Protocols

General Workflow for In Vivo Target Engagement Studies

experimental_workflow cluster_animal_model Animal Model Development cluster_treatment Treatment and Sample Collection cluster_analysis Pharmacodynamic Analysis Xenograft Tumor Cell Implantation (e.g., COLO 205) TumorGrowth Tumor Growth Monitoring Xenograft->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Drug Administration (this compound or Vehicle) Randomization->Dosing Timepoints Tumor & Plasma Collection at Designated Timepoints Dosing->Timepoints Lysate Tumor Tissue Lysis Timepoints->Lysate WesternBlot Western Blot Analysis (p-4E-BP1, p-S6, p-Akt) Lysate->WesternBlot Quantification Densitometry and Data Analysis WesternBlot->Quantification

Caption: A generalized workflow for assessing in vivo target engagement of mTOR inhibitors in a xenograft model.

Detailed Methodology: Western Blot Analysis of Tumor Lysates

This protocol is adapted from preclinical studies evaluating this compound.[3][9]

  • Tumor Homogenization:

    • Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.

    • Frozen tumor tissue is pulverized and lysed in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Homogenates are centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

  • Protein Quantification:

    • The supernatant (total protein lysate) is collected.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-40 µg) are resolved on SDS-polyacrylamide gels.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • Membranes are blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Membranes are incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-4E-BP1, anti-p-S6, anti-p-Akt S473, and total protein controls).

    • After washing, membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

    • Phosphorylated protein levels are normalized to the corresponding total protein levels to account for loading differences.

Conclusion

The validation of this compound target engagement in vivo is effectively achieved by assessing the phosphorylation status of key downstream effectors of both mTORC1 and mTORC2.[1][2] Comparative studies with rapamycin clearly demonstrate the superior mechanism of this compound, which not only inhibits mTORC1 but also abrogates the compensatory activation of Akt via mTORC2 inhibition.[3] This guide provides the necessary framework, including comparative data and detailed protocols, for researchers to effectively design and execute in vivo studies to evaluate the pharmacodynamic effects of dual mTOR inhibitors.

References

Efficacy of OSI-027 in the Landscape of Second-Generation mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy. The limitations of first-generation allosteric mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which only partially inhibit the mTORC1 complex, have spurred the development of a second generation of ATP-competitive mTOR kinase inhibitors. These newer agents dually target both mTORC1 and mTORC2 complexes, promising a more comprehensive blockade of the pathway. This guide provides a detailed comparison of the efficacy of OSI-027, a potent and selective dual mTORC1/mTORC2 inhibitor, with other prominent second-generation mTOR inhibitors, supported by experimental data.

Mechanism of Action: A Dual-Pronged Attack

Second-generation mTOR inhibitors, including this compound, AZD8055, sapanisertib (INK128/TAK-228), and Torin-2, are designed to bind to the ATP-binding site within the kinase domain of mTOR. This mechanism allows for the inhibition of both mTORC1 and mTORC2 complexes. The inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like 4E-BP1 and S6K1, leading to reduced protein synthesis and cell growth.[1] Concurrently, the inhibition of mTORC2 prevents the phosphorylation and full activation of AKT, a crucial survival kinase, a function not effectively targeted by first-generation inhibitors.[2] This dual inhibition is anticipated to overcome the feedback activation of AKT often observed with rapalogs, potentially leading to improved anti-tumor activity.[2]

Biochemical and Cellular Potency: A Head-to-Head Comparison

The following tables summarize the available quantitative data on the biochemical and cellular potency of this compound and other selected second-generation mTOR inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.

InhibitorTargetBiochemical IC50 (nM)Reference
This compound mTORC122[1][3]
mTORC265[1][3]
AZD8055 mTOR0.8[4]
Sapanisertib (INK128) mTORSub-nanomolar[4]
Torin-2 mTOR~2-10[3]
Ku-0063794 mTOR10[4]

Table 1: Biochemical inhibitory potency of selected second-generation mTOR inhibitors.

InhibitorCell LineProliferation IC50 (µM)Reference
This compound Various cancer cell lines0.4 - 4.5[1][3]
AZD8055 TamR (Tamoxifen-resistant breast cancer)0.018[5]
MCF7-X (Estrogen-deprived breast cancer)0.024[5]
Sapanisertib (TAK-228) RT4 (Bladder cancer)0.024[6]
Other bladder cancer cell lines0.024 - 0.0416[6]

Table 2: Cellular antiproliferative activity of selected second-generation mTOR inhibitors in various cancer cell lines.

Preclinical In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated robust anti-tumor activity across a range of cancer types, including colon, ovarian, and pancreatic cancers.[3][7][8] Notably, in colorectal cancer xenograft models (COLO 205 and GEO), this compound showed superior efficacy compared to rapamycin.[7][9] While direct in vivo comparative studies between this compound and other second-generation mTOR inhibitors are not extensively reported in the reviewed literature, the available data suggest that these newer agents generally exhibit potent tumor growth inhibition. For instance, sapanisertib has shown significant tumor growth inhibition in bladder cancer xenograft models.[6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating mTOR inhibitors.

mTOR_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 mTORC1 Pathway cluster_2 mTORC2 Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-T308 TSC TSC1/2 AKT->TSC Rheb_GTP Rheb-GTP TSC->Rheb_GTP Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT p-S473 Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton OSI027 This compound & other 2nd Gen mTORi OSI027->mTORC1 OSI027->mTORC2

Caption: Simplified mTOR signaling pathway illustrating the dual inhibitory action of this compound.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture start->culture treat Treat with mTOR Inhibitors (e.g., this compound, AZD8055) culture->treat prolif_assay Cell Proliferation Assay (e.g., MTS/CellTiter-Glo) treat->prolif_assay western_blot Western Blot Analysis (p-AKT, p-S6K1, p-4E-BP1) treat->western_blot invivo In Vivo Xenograft Model treat->invivo data_analysis Data Analysis & Comparison prolif_assay->data_analysis western_blot->data_analysis tumor_growth Monitor Tumor Growth invivo->tumor_growth tumor_growth->data_analysis end End: Efficacy Comparison data_analysis->end

Caption: General experimental workflow for comparing the efficacy of mTOR inhibitors.

Experimental Protocols

Cell Proliferation Assay (MTS/CellTiter-Glo)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Treatment: The following day, cells are treated with a serial dilution of the mTOR inhibitors (e.g., this compound, AZD8055) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the inhibitors for a specified period, typically 72 hours.

  • Viability Assessment:

    • MTS Assay: MTS reagent is added to each well, and plates are incubated for 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader.

    • CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis
  • Cell Lysis: After treatment with mTOR inhibitors for a specified time (e.g., 2-24 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-AKT Ser473, p-S6K1 Thr389, p-4E-BP1 Thr37/46).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Female athymic nude mice (or other appropriate immunocompromised strain) are used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.

  • Inhibitor Administration: this compound and other comparative mTOR inhibitors are administered orally (or via another appropriate route) at predetermined doses and schedules (e.g., once daily). A vehicle control group is also included.

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting to assess target modulation). Tumor growth inhibition is calculated and statistically analyzed between treatment groups.

Conclusion

This compound stands as a potent dual mTORC1/mTORC2 inhibitor with demonstrated preclinical efficacy. While direct, comprehensive comparative data against other second-generation inhibitors remains somewhat limited in the public domain, the available information suggests that this compound's potency is within the range of other leading compounds in its class. The key advantage of second-generation inhibitors like this compound lies in their ability to overcome the resistance mechanisms associated with first-generation rapalogs by completely shutting down mTOR signaling. Further head-to-head clinical studies will be crucial to definitively establish the comparative efficacy and safety profiles of these promising therapeutic agents in various cancer settings.

References

Synergistic Antitumor Effects of OSI-027 with PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies is a promising strategy in cancer treatment to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects of OSI-027, a dual mTORC1/mTORC2 inhibitor, with phosphoinositide 3-kinase (PI3K) inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2, with IC50 values of 22 nmol/L and 65 nmol/L, respectively. It exhibits over 100-fold selectivity for mTOR compared to PI3Kα, PI3Kβ, and PI3Kγ.[1] PI3K inhibitors, on the other hand, target different isoforms of the PI3K enzyme, a key upstream activator of AKT and mTOR. The rationale for combining this compound with PI3K inhibitors lies in the vertical inhibition of the same signaling cascade, potentially leading to a more profound and durable antitumor response.

Quantitative Analysis of Synergistic Effects

Preclinical studies have demonstrated significant synergy between this compound and the PI3Kα-specific inhibitor alpelisib (BYL719) in various cancer cell lines. This synergy is characterized by a substantial reduction in the half-maximal inhibitory concentration (IC50) of the combination compared to the individual agents.

Table 1: In Vitro Efficacy of this compound in Combination with Alpelisib in Medulloblastoma Cell Lines
Cell LineTreatmentIC50 (μM)Combination Index (CI)
DAOY Alpelisib12.310.393 (Synergism)
This compound1.703
Alpelisib + this compound0.59
D556 Alpelisib21.20.636 (Synergism)
This compound5.889
Alpelisib + this compound3.035

Data sourced from a study on medulloblastoma cells.[2] A CI value less than 1 indicates a synergistic effect.

Table 2: In Vitro Efficacy of this compound in Combination with Alpelisib in Ewing Sarcoma Cell Lines
Cell LineTreatmentIC50 (nM)
TC71 Alpelisib + this compound74
RDES Alpelisib + this compound189

Data highlights the high sensitivity of Ewing sarcoma cells to the combination treatment.[2]

Signaling Pathway and Mechanism of Action

The synergistic interaction between this compound and PI3K inhibitors is rooted in their complementary inhibition of the PI3K/AKT/mTOR pathway. PI3K inhibitors block the initial activation step, while this compound targets the downstream mTORC1 and mTORC2 complexes. This dual blockade prevents the feedback activation of AKT that can occur with mTORC1 inhibition alone, leading to a more complete shutdown of the pathway.

PI3K_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation Alpelisib Alpelisib (PI3K Inhibitor) Alpelisib->PI3K OSI027 This compound (mTORC1/2 Inhibitor) OSI027->mTORC1 OSI027->mTORC2

Caption: PI3K/mTOR signaling pathway with inhibitor targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with this compound, PI3K inhibitor, or combination start->treat incubate Incubate for 5 days treat->incubate add_wst1 Add WST-1 reagent to each well incubate->add_wst1 incubate2 Incubate for 1-4 hours add_wst1->incubate2 read Measure absorbance at 450 nm incubate2->read analyze Calculate IC50 and Combination Index (CI) read->analyze

Caption: Workflow for the WST-1 cell viability assay.

Protocol:

  • Cell Seeding: Seed DAOY or D556 medulloblastoma cells in 96-well plates at a density of 2,000 cells per well.[3]

  • Drug Treatment: Treat the cells with increasing concentrations of this compound, alpelisib, or the combination of both.

  • Incubation: Incubate the plates for 5 days.[3]

  • WST-1 Addition: Add WST-1 cell proliferation reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine the IC50 values using software such as Prism GraphPad. Calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[3]

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins involved in the signaling pathway, providing insights into the mechanism of drug action.

Protocol:

  • Cell Treatment: Treat DAOY or D556 cells with alpelisib (10 μM) and/or this compound (10 μM) for 90 minutes.[2]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-4EBP1 (T37/46), phospho-S6K1 (T389), and phospho-AKT (S473). Also, probe for total 4EBP1, S6K1, AKT, and a loading control like GAPDH.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

The combination of this compound with PI3K inhibitors, particularly alpelisib, demonstrates strong synergistic antitumor effects in preclinical models of medulloblastoma and Ewing sarcoma. This synergy is achieved through the dual blockade of the PI3K/AKT/mTOR pathway, leading to enhanced inhibition of cell viability and proliferation. The provided data and protocols offer a valuable resource for researchers and drug development professionals exploring rational combination therapies targeting this critical signaling cascade. Further investigation in clinical settings is warranted to translate these promising preclinical findings into effective cancer therapies.

References

Navigating Resistance: A Comparative Guide to OSI-027 and Other mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of cancer therapy, the emergence of resistance to targeted agents is a significant hurdle. This guide provides a detailed comparison of OSI-027, a dual mTORC1/mTORC2 inhibitor, with other mTOR-targeting drugs, focusing on the critical issue of cross-resistance. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer a clear and objective resource for understanding the nuances of mTOR inhibitor efficacy in the face of resistance.

Overcoming Resistance to First-Generation mTOR Inhibitors

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus and temsirolimus, allosterically inhibit mTORC1. While effective in some contexts, their utility is often limited by intrinsic or acquired resistance. A primary mechanism of resistance involves mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR, which prevent the drug from binding to its target.

This compound, an ATP-competitive inhibitor, targets the mTOR kinase domain directly, a mechanism that allows it to bypass this common resistance mechanism. Experimental data demonstrates that this compound and its close analog, OXA-01, retain their potency in cell lines engineered to be resistant to rapamycin.

Table 1: Comparative Proliferative Inhibition of mTOR Inhibitors in Rapamycin-Sensitive and -Resistant Cell Lines
Cell LinemTOR StatusIC50 (µM) - OXA-01IC50 (µM) - Rapamycin
Rh1Rapamycin-Sensitive (Parental)Not explicitly stated, but sensitiveHighly sensitive
Rh1/mTORrrS2035I mutation in FRB domainSimilar to parental>10,000-fold increase vs. parental
Rh30Rapamycin-Sensitive (Parental)Similar potency to resistant linesNot explicitly stated, but sensitive
Rh30/mTORrrFRB domain mutantPotent inhibitionSignificant potency shift
Rh30/Rapa10KSelected for high-level rapamycin resistancePotent inhibition>10,000-fold increase vs. parental

The mTOR Signaling Pathway and Mechanisms of Resistance

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Understanding the signaling cascade is crucial for appreciating how different inhibitors exert their effects and how resistance can develop.

mTOR_Pathway cluster_legend Legend Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Feedback_Activation Feedback Activation of AKT mTORC1->Feedback_Activation mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Rapamycin Rapamycin (Everolimus, Temsirolimus) Rapamycin->mTORC1 Inhibits OSI027 This compound OSI027->mTORC1 Inhibits OSI027->mTORC2 Inhibits FRB_Mutation FRB Domain Mutation FRB_Mutation->Rapamycin Blocks Binding Feedback_Activation->AKT Activates -> Activates Inhibits --| Inhibits Drug Action -- Dashed Line: Drug Action Resistance < > Resistance Mechanism

Caption: The mTOR signaling pathway and points of inhibition and resistance.

Beyond mutations in the FRB domain, another significant mechanism of resistance to rapalogs is the activation of a negative feedback loop. Inhibition of mTORC1 by rapalogs can lead to the activation of AKT signaling, which promotes cell survival and proliferation, thereby counteracting the intended therapeutic effect. As a dual mTORC1/mTORC2 inhibitor, this compound can mitigate this feedback activation by directly inhibiting mTORC2, which is responsible for the phosphorylation and full activation of AKT.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are essential.

Generation of Rapamycin-Resistant Cell Lines

Two primary methods are employed to generate cell lines resistant to mTOR inhibitors for in vitro studies:

  • Chronic Drug Exposure: This method mimics the clinical development of acquired resistance.

    • Initiation: Parental cancer cell lines are cultured in the presence of a low concentration of the mTOR inhibitor (e.g., rapamycin).

    • Dose Escalation: The concentration of the drug is gradually increased in a stepwise manner as the cells adapt and resume proliferation.

    • Selection: This process is continued until a cell population capable of growing in a high concentration of the drug is selected. The Rh30/Rapa10K cell line was generated using this approach.

    • Verification: Resistance is confirmed by comparing the IC50 value of the resistant cell line to the parental line using a cell viability assay.

  • Site-Directed Mutagenesis: This technique allows for the introduction of specific, known resistance-conferring mutations.

    • Plasmid Preparation: A plasmid containing the mTOR cDNA is isolated.

    • Mutagenesis PCR: Primers containing the desired mutation (e.g., S2035I in the FRB domain) are used to amplify the plasmid via PCR.

    • Template Removal: The parental, non-mutated plasmid is digested using the DpnI enzyme, which specifically targets methylated DNA (parental DNA) but not the newly synthesized, unmethylated mutated DNA.

    • Transformation: The mutated plasmids are transformed into E. coli for amplification.

    • Transfection and Selection: The mutated mTOR construct is then transfected into the desired cancer cell line (e.g., Rh1). Stable cell lines expressing the mutant mTOR are selected using an appropriate selection marker. The Rh1/mTORrr cell line was generated using a similar methodology.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay is used to determine the concentration of a drug that inhibits cell proliferation by 50% (IC50).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the mTOR inhibitors (e.g., this compound, rapamycin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their effects.

  • Lysis and Luminescence Measurement: At the end of the incubation, a reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP present in viable cells to produce a luminescent signal.

  • Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer. The data is then normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Experimental_Workflow cluster_resistance Resistance Generation cluster_assay Proliferation Assay Parental_Cells Parental Cell Line Chronic_Exposure Chronic Drug Exposure Parental_Cells->Chronic_Exposure Site_Directed_Mutagenesis Site-Directed Mutagenesis Parental_Cells->Site_Directed_Mutagenesis Resistant_Cells Resistant Cell Line Chronic_Exposure->Resistant_Cells Site_Directed_Mutagenesis->Resistant_Cells Seeding Cell Seeding (96-well plate) Resistant_Cells->Seeding Treatment Drug Treatment (Serial Dilutions) Seeding->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation Measurement Luminescence Measurement Incubation->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: Workflow for generating and testing resistant cell lines.

Conclusion

The development of resistance to mTOR inhibitors is a significant clinical challenge. This compound, as a dual mTORC1/mTORC2 inhibitor, demonstrates a clear advantage over first-generation allosteric inhibitors in preclinical models of rapamycin resistance. Its ATP-competitive mechanism allows it to bypass resistance mediated by mutations in the FRB domain of mTOR. Furthermore, by inhibiting mTORC2, this compound can prevent the feedback activation of AKT, another key resistance mechanism. For researchers and clinicians, understanding these distinctions is paramount for the rational design of future therapeutic strategies aimed at overcoming resistance and improving patient outcomes. This guide provides a foundational understanding of the comparative efficacy and mechanisms of action of these important anticancer agents.

A Comparative Analysis of OSI-027's Efficacy Across Diverse Cancer Histologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of OSI-027, a dual mTORC1 and mTORC2 inhibitor, with other mTOR pathway inhibitors across various cancer types. The information is supported by preclinical experimental data to aid in research and development decisions.

Introduction to this compound and the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival.[1][2][3] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][3] Dysregulation of the mTOR pathway is a frequent event in a wide range of human cancers, making it a key therapeutic target.[1][2][3]

This compound is a potent, orally bioavailable, ATP-competitive inhibitor of both mTORC1 and mTORC2.[1][2][3][4][5] This dual inhibitory action distinguishes it from first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily act as allosteric inhibitors of mTORC1.[1][4] By inhibiting both complexes, this compound aims to overcome the limitations of rapalogs, such as the feedback activation of Akt signaling mediated by mTORC2.[4][6]

Comparative In Vitro Efficacy of mTOR Inhibitors

The anti-proliferative activity of this compound and other selected mTOR inhibitors has been evaluated across a panel of human cancer cell lines representing diverse histologies. The half-maximal inhibitory concentration (IC50) values, which indicate the drug concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeThis compound IC50 (µM)Rapamycin IC50 (µM)Everolimus IC50 (µM)Temsirolimus IC50 (µM)PP242 IC50 (µM)AZD8055 IC50 (µM)BEZ235 IC50 (µM)GDC-0980 (Apitolisib) IC50 (µM)
Breast Cancer
BT-474Breast Carcinoma~0.4[4]< 0.075 (sensitive)Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
MDA-MB-231Breast CarcinomaNot Reported> 20 (insensitive)Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
MCF-7Breast AdenocarcinomaNot ReportedNot ReportedCorrelated with Rapamycin IC50Not ReportedNot ReportedNot ReportedNot Reported0.255
Colorectal Cancer
COLO 205Colorectal AdenocarcinomaNot ReportedInsensitive in vitroNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
GEOColorectal AdenocarcinomaNot ReportedInsensitive in vitroNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
HCT-116Colorectal CarcinomaNot Reported1.38 nMNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Ovarian Cancer
IGR-OV1Ovarian CarcinomaNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
SKOV-3Ovarian CarcinomaNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Leukemia
T-ALL cell linesT-cell Acute Lymphoblastic Leukemia0.6 - 1.3Not ReportedNot ReportedNot Reported0.15 - 0.50Not ReportedNot ReportedNot Reported
Glioblastoma
U87MGGlioblastomaNot Reported1Not ReportedNot ReportedNot Reported0.053Not ReportedNot Reported
Lung Cancer
A549Non-Small Cell Lung CancerNot ReportedNot ReportedNot ReportedNot ReportedNot Reported0.050Not ReportedNot Reported
H838Non-Small Cell Lung CancerNot ReportedNot ReportedNot ReportedNot ReportedNot Reported0.020Not ReportedNot Reported
Renal Cancer
A498Renal Cell CarcinomaNot ReportedNot ReportedNot Reported0.35Not ReportedNot ReportedNot ReportedNot Reported
Hepatocellular Carcinoma
Hep3BHepatocellular CarcinomaNot ReportedNot ReportedNot ReportedHighNot ReportedNot Reported0.1Not Reported
HuH7Hepatocellular CarcinomaNot ReportedNot ReportedNot ReportedLowNot ReportedNot ReportedNot ReportedNot Reported
Melanoma
23 melanoma cell linesMelanomaNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNo significant difference between B-Raf mutant and wild-typeNot Reported
Gastric Cancer
AGS, MKN45, KATO3, N87Gastric CancerNot ReportedNot ReportedNot ReportedNot Reported0.05 - 0.5Not ReportedNot ReportedNot Reported
Prostate Cancer
PC3Prostate CancerNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported< 0.20.307

Comparative In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in various human cancer xenograft models. A key finding from these studies is the superior efficacy of this compound compared to rapamycin in certain models.[1][4][7]

Xenograft ModelCancer TypeThis compound TreatmentTumor Growth Inhibition (TGI) / RegressionComparator (Rapamycin) TGI
COLO 205Colorectal Cancer65 mg/kg, qd, 12 days100% TGI with 37% regression[1][4]79% TGI[1][4]
GEOColorectal Cancer65 mg/kg, qd, 14 days95% TGI[1]75% TGI[1]
MDA-MB-231Breast Cancer65 mg/kg, single dose100% TGI[1]Not Reported
SKOV-3Ovarian Cancer50 mg/kg, qd, 14 days100% TGI with 15% regression[1][4]Not Reported
IGR-OV1Ovarian CancerNot ReportedSignificant tumor growth inhibitionNot Reported
MDA-MB-468Breast CancerNot ReportedSignificant tumor growth inhibitionNot Reported
MCF-7Breast CancerNot ReportedSignificant tumor growth inhibitionNot Reported
H460Lung CancerNot ReportedSignificant tumor growth inhibitionNot Reported

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for assessing mTOR inhibitors, and a comparison of their inhibitory mechanisms.

mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates S473 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth OSI027 This compound OSI027->mTORC1 inhibits OSI027->mTORC2 inhibits Rapamycin Rapamycin Rapamycin->mTORC1 allosterically inhibits

Caption: The mTOR signaling pathway and points of inhibition.

Experimental_Workflow CellCulture 1. Cancer Cell Line Culture DrugTreatment 2. Treatment with mTOR Inhibitors CellCulture->DrugTreatment ViabilityAssay 3. Cell Viability Assay (e.g., MTT) DrugTreatment->ViabilityAssay WesternBlot 4. Western Blot for Signaling Proteins (p-AKT, p-S6K) DrugTreatment->WesternBlot Xenograft 5. In Vivo Xenograft Model DrugTreatment->Xenograft DataAnalysis 6. Data Analysis & Comparison ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis Xenograft->DataAnalysis

Caption: A typical workflow for evaluating mTOR inhibitors.

Inhibitor_Mechanism_Comparison mTOR_Inhibitors mTOR Inhibitors Allosteric (Rapalogs) ATP-Competitive (TORKinibs) Rapamycin Rapamycin Everolimus Temsirolimus Primarily inhibits mTORC1 mTOR_Inhibitors:f0->Rapamycin OSI027 This compound PP242 AZD8055 Dual mTORC1/mTORC2 inhibition mTOR_Inhibitors:f1->OSI027 BEZ235 BEZ235 GDC-0980 Dual PI3K/mTOR inhibition mTOR_Inhibitors:f1->BEZ235

Caption: Comparison of mTOR inhibitor mechanisms.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with mTOR inhibitors.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, treat the cells with serial dilutions of the mTOR inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (typically 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8][9][10][11]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol outlines the steps to measure the phosphorylation status of key proteins in the mTOR pathway.

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[12][13][14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-S6K Thr389) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[12][15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13][14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of mTOR inhibitors in a preclinical animal model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[16][17][18]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.[16]

  • Drug Administration: Administer the mTOR inhibitor (e.g., this compound) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.[19][20]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blotting or immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

Conclusion

This compound demonstrates potent anti-proliferative and anti-tumor activity across a range of cancer histologies in preclinical models. Its dual inhibition of both mTORC1 and mTORC2 offers a potential advantage over first-generation mTOR inhibitors by more comprehensively blocking the mTOR signaling pathway and preventing feedback activation of Akt. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other mTOR pathway inhibitors. Further direct comparative studies will be crucial to fully elucidate the relative efficacy and optimal clinical positioning of these agents.

References

Safety Operating Guide

Proper Disposal of OSI-027: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of potent small molecule inhibitors like OSI-027 is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a dual inhibitor of mTORC1 and mTORC2, to minimize environmental impact and protect laboratory personnel. Adherence to these procedures is essential for maintaining a safe research environment.

Essential Safety and Handling Information

Proper personal protective equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to, a lab coat, safety glasses or goggles, and disposable gloves.[7] Gloves should be changed frequently, and hands and arms should be washed thoroughly after handling the substance.[7] All weighing and solution preparation should be conducted in a certified chemical fume hood to prevent inhalation of the powder.[7]

ParameterGuidelineSource
Personal Protective Equipment (PPE) Lab coat, safety glasses/goggles, disposable gloves (double-gloving recommended).[7]
Handling Environment All weighing and reconstitution should occur in a chemical fume hood or biological safety cabinet.[7]
Waste Classification Hazardous chemical waste; potent pharmacologically active material.[1][8]
Storage of Waste In a designated, clearly labeled, and sealed hazardous waste container.[6]
Accidental Spill Evacuate the area, avoid breathing dust, and clean up with a damp cloth or filtered vacuum. Do not dry sweep.[9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for the disposal of pure this compound, solutions containing this compound, and contaminated labware.

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Place any unused or expired pure this compound powder directly into a designated hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the CAS number (936890-98-1), and the appropriate hazard warnings (e.g., "Potent Compound," "Toxic").[6]

  • Liquid Waste Containing this compound:

    • Collect all solutions containing this compound (e.g., from cell culture media, experimental assays) in a separate, compatible, and clearly labeled hazardous waste container.[6]

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Labware:

    • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.[7]

    • Non-Sharps: Pipette tips, tubes, flasks, and other non-sharp labware contaminated with this compound should be collected in a designated hazardous waste container.[7]

2. Decontamination of Empty Containers:

  • Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).

  • Collect the rinsate as hazardous liquid waste.[3]

  • After triple-rinsing, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[7]

3. Storage and Labeling of Waste:

  • All hazardous waste containers must be kept securely closed except when adding waste.[2]

  • Store the waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[6]

  • Ensure all labels are complete and legible, including the name of the principal investigator and the date the waste was first added to the container.[6]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8][10]

  • Do not dispose of this compound or any of its associated waste down the drain or in the regular trash.[8]

Visualizing Key Processes

To further clarify the critical pathways and procedures, the following diagrams illustrate the mTOR signaling pathway targeted by this compound and the logical workflow for its proper disposal.

mTOR_Signaling_Pathway mTOR Signaling Pathway Inhibition by this compound cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->AKT This compound This compound This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Caption: Inhibition of mTORC1 and mTORC2 by this compound.

OSI027_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal Pure this compound Pure this compound Solid Waste Container Solid Waste Container Pure this compound->Solid Waste Container This compound Solutions This compound Solutions Liquid Waste Container Liquid Waste Container This compound Solutions->Liquid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Sharps Container Sharps Container Contaminated Labware->Sharps Container Labeled & Sealed Containers Labeled & Sealed Containers Solid Waste Container->Labeled & Sealed Containers Liquid Waste Container->Labeled & Sealed Containers Sharps Container->Labeled & Sealed Containers Satellite Accumulation Area (SAA) Satellite Accumulation Area (SAA) Labeled & Sealed Containers->Satellite Accumulation Area (SAA) EHS/Contractor Pickup EHS/Contractor Pickup Satellite Accumulation Area (SAA)->EHS/Contractor Pickup Incineration Incineration EHS/Contractor Pickup->Incineration

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling OSI-027

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling OSI-027. The following procedures detail the necessary personal protective equipment (PPE), handling operations, and disposal methods to ensure a safe laboratory environment.

This compound: Key Safety Information

This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2, primarily used in cancer research.[1] While some supplier Safety Data Sheets (SDS) classify it as not a hazardous substance or mixture, it is crucial to handle it with care due to its biological activity and potential for irritation upon contact or inhalation as a powder.[2][3]

Summary of Physical and Chemical Properties

PropertyDataSource(s)
Appearance Pale yellow powder / Crystalline solid[4]
Molecular Formula C₂₁H₂₂N₆O₃[4]
Molecular Weight 406.44 g/mol [4]
Solubility DMSO: ≥18 mg/mLWater: InsolubleEthanol: Insoluble[4]
Storage Temp. Recommended: -20°C or 4°C[4]

Personal Protective Equipment (PPE)

Due to the powdered nature of this compound and its potent biological activity, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, or eye contact.[2]

Required PPE for Handling Solid this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact. Proper glove removal technique must be used to avoid contamination.[2]
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from airborne powder particles.[2]
Respiratory Use in a certified chemical fume hood or ventilated enclosureAvoids inhalation of the powder. A respirator is not typically required if handled within proper engineering controls.[2][3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2]

Step-by-Step Handling Protocol

This protocol covers the lifecycle of this compound in the laboratory, from receiving and storage to solution preparation and waste disposal.

Experimental Workflow: Safe Handling of this compound Powder

cluster_prep Preparation & Weighing cluster_solubilization Solubilization cluster_cleanup Cleanup & Disposal a Don Required PPE b Work Inside Chemical Fume Hood a->b c Allow this compound to Reach Room Temp b->c d Weigh Powder into a Suitable Tube c->d e Add Recommended Solvent (e.g., DMSO) d->e f Vortex/Mix to Fully Dissolve e->f g Label Stock Solution Clearly f->g h Decontaminate Work Surfaces g->h i Collect All Contaminated Waste h->i j Dispose of Waste in Labeled Container i->j k Remove PPE and Wash Hands j->k

Caption: Workflow for the safe handling and preparation of this compound stock solutions.

Protocol Steps:

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store the compound at the recommended temperature (-20°C or 4°C) in its original, sealed container.[4]

  • Preparation for Weighing :

    • Don all required PPE as listed in the table above.

    • Designate a specific area for handling the powder, preferably within a chemical fume hood or other ventilated enclosure to control dust.[3]

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Weighing and Solubilization :

    • Perform all manipulations of the solid compound within the fume hood.

    • Carefully weigh the desired amount of this compound powder into a tared, sealable container (e.g., a centrifuge tube). Avoid creating dust.[2]

    • Add the appropriate solvent (e.g., DMSO) to the powder to the desired concentration.[4]

    • Seal the container and vortex or mix until the solid is completely dissolved.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling and Cleanup :

    • Wipe down the work surface in the fume hood and any equipment used with an appropriate cleaning agent.

    • Treat all disposable items that came into contact with this compound (e.g., weighing paper, pipette tips, gloves) as chemical waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste :

    • Collect all contaminated solid waste, including used gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled, and sealed waste container.[2]

  • Liquid Waste :

    • Unused stock solutions or experimental media containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.

    • Do not pour this compound solutions down the drain.[2]

  • Final Disposal :

    • All waste must be disposed of following your institution's specific guidelines for chemical and cytotoxic waste.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.[3]

First-Aid Measures for this compound Exposure

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek prompt medical attention.
Skin Contact Remove contaminated clothing. Thoroughly wash the affected area with soap and plenty of water.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.